molecular formula C29H39NO7 B15589849 Carmichaenine D

Carmichaenine D

Cat. No.: B15589849
M. Wt: 513.6 g/mol
InChI Key: DGKLDJINLBMVKG-WJQURREQSA-N
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Description

Carmichaenine D is a useful research compound. Its molecular formula is C29H39NO7 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H39NO7

Molecular Weight

513.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C29H39NO7/c1-3-30-13-27(14-31)10-9-19(32)29-17-11-16-18(36-2)12-28(35,21(25(29)30)22(33)24(27)29)20(17)23(16)37-26(34)15-7-5-4-6-8-15/h4-8,16-25,31-33,35H,3,9-14H2,1-2H3/t16-,17-,18+,19+,20-,21+,22+,23+,24-,25-,27+,28-,29+/m1/s1

InChI Key

DGKLDJINLBMVKG-WJQURREQSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides an in-depth technical overview of the methodologies employed in the discovery, isolation, and characterization of C19-diterpenoid alkaloids from the roots of Aconitum carmichaelii. Due to the absence of specific literature for a compound named "Carmichaenine D," this guide presents a generalized workflow, drawing on established protocols for representative alkaloids from this species.

Introduction: The Chemical Diversity of Aconitum carmichaelii

Aconitum carmichaelii Debeaux, a plant species in the Ranunculaceae family, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1] The roots of this plant, known in traditional Chinese medicine as "Fuzi" and "Chuanwu," have been extensively studied, leading to the isolation of numerous C19-diterpenoid alkaloids. These compounds are characterized by a complex nitrogen-containing polycyclic skeleton and exhibit a wide range of pharmacological activities, including cardiotonic, anti-inflammatory, analgesic, and antitumor effects.[1]

Recent phytochemical investigations continue to uncover novel C19-diterpenoid alkaloids, such as the carmichasines, aconicarmine, and aconicaramide, highlighting the ongoing potential for the discovery of new chemical entities from this plant. This guide focuses on the core experimental procedures integral to the successful isolation and identification of these complex natural products.

Experimental Protocols: A Generalized Workflow

The isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii is a multi-step process that involves extraction, partitioning, and a series of chromatographic separations. The structural elucidation of the purified compounds relies on a combination of modern spectroscopic techniques.

Plant Material and Extraction
  • Plant Material: The lateral roots of Aconitum carmichaelii are collected and authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.

  • Preparation: The air-dried and powdered roots are subjected to extraction with a suitable solvent, commonly 95% ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract, a complex mixture of alkaloids, glycosides, and other secondary metabolites, is subjected to a series of fractionation and chromatographic steps to isolate individual compounds.

  • Solvent Partitioning: The crude extract is suspended in an aqueous solution (e.g., 2% tartaric acid) and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The alkaloid-rich fractions are subjected to repeated column chromatography.

    • Silica Gel Column Chromatography: This is a primary separation technique, often using a gradient elution system of chloroform-methanol or a similar solvent system to separate compounds based on their polarity.

    • Sephadex LH-20 Column Chromatography: This technique is used for further purification, with methanol (B129727) often employed as the mobile phase, to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is the final step to obtain pure compounds. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often containing a modifier like formic acid or trifluoroacetic acid) in an isocratic or gradient elution mode.

  • High-Speed Counter-Current Chromatography (HSCCC): This is an effective technique for the separation and purification of alkaloids from A. carmichaelii. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed. The lower phase is typically used as the mobile phase. This method can yield compounds with high purity in a single step.

Generalized workflow for the isolation of C19-diterpenoid alkaloids.
Structure Elucidation

The molecular structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and determining the final structure.

Data Presentation: Quantitative Analysis

The following tables summarize the types of quantitative data obtained during the isolation and characterization of C19-diterpenoid alkaloids from Aconitum carmichaelii.

Table 1: Purity and Yield of Isolated Alkaloids (Illustrative)

CompoundIsolation MethodPurity (%)Yield (mg from crude extract)
BeiwutineHSCCC97.915.3 from 90 mg
MesaconitineHSCCC96.235.1 from 90 mg
HypaconitineHSCCC99.222.7 from 90 mg

Table 2: Spectroscopic Data for a Representative C19-Diterpenoid Alkaloid (Illustrative)

Data TypeDescriptionExample Value
HR-ESI-MS Molecular Formula Determination[M+H]⁺ at m/z corresponding to a specific elemental composition
IR (KBr) Functional Group Identificationνmax at 3450 (OH), 1735 (C=O, ester), 1630 (C=C) cm⁻¹
¹H NMR Proton Chemical Shifts and CouplingsδH values (ppm) and J values (Hz) for each proton
¹³C NMR Carbon Chemical ShiftsδC values (ppm) for each carbon atom

Table 3: Cytotoxicity Data for Representative C19-Diterpenoid Alkaloids (Illustrative)

CompoundCell LineIC₅₀ (µM)
NeolineA549 (Lung Cancer)> 50
14-O-AcetylneolineA549 (Lung Cancer)28.4
FuzilineHCT116 (Colon Cancer)35.2

Signaling Pathways and Biological Activity

C19-diterpenoid alkaloids from Aconitum species exert their biological effects through the modulation of various signaling pathways. Aconitine, a well-studied alkaloid from this class, has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.[2] This pathway is crucial for cell survival, and its inhibition leads to the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[2]

NF_kB_Signaling_Pathway cluster_0 Cell Cytoplasm cluster_1 Nucleus Aconitine Aconitine IKK IKK Aconitine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Binds to NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB_IkB->NFkB_n NF-κB Translocation Gene Target Genes (e.g., Bcl-2) NFkB_n->Gene Activates Transcription Apoptosis Apoptosis NFkB_n->Apoptosis Suppression of Apoptosis Gene->Apoptosis Inhibits

Aconitine-mediated inhibition of the NF-κB signaling pathway.

Furthermore, some C19-diterpenoid alkaloids, such as mesaconitine, have been found to influence other critical cellular pathways, including the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3] The modulation of these pathways underscores the therapeutic potential of these natural products in various diseases, including cancer.

Conclusion

The discovery and isolation of C19-diterpenoid alkaloids from Aconitum carmichaelii is a systematic process that combines classical phytochemical techniques with modern analytical methods. While the search for "this compound" did not yield a specific compound, the rich chemical landscape of this plant continues to provide a plethora of novel and bioactive molecules. The generalized workflow and methodologies presented in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the exploration of natural products for therapeutic applications. The continued investigation into the diverse alkaloids of A. carmichaelii and their mechanisms of action holds significant promise for the development of new pharmacological agents.

References

Carmichaenine D from Aconitum carmichaeli: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed information regarding the isolation, quantitative analysis, and specific biological activities of Carmichaenine D is not extensively available in publicly accessible scientific literature. The primary reference identifying this compound, a 2015 article in Phytochemistry Letters, describes the isolation of Carmichaenine A-E as new C19-diterpenoid alkaloids from the aerial parts of Aconitum carmichaeli, with structures elucidated by spectroscopic methods, notably 2D NMR.[1] However, the full text of this seminal paper, containing detailed experimental protocols and specific data for this compound, is not widely available.

This guide, therefore, provides a comprehensive overview based on established methodologies for the isolation and characterization of related C19-diterpenoid alkaloids from Aconitum carmichaeli. The experimental protocols and biological data presented herein are representative of this class of compounds and should be adapted and verified for specific work with this compound.

Introduction to Aconitum carmichaeli and its Alkaloids

Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family, is a plant with a long history of use in traditional medicine, particularly in Asia.[2] The roots of the plant, known as "Fuzi" and "Chuanwu," are known to contain a rich diversity of diterpenoid alkaloids. These alkaloids are broadly classified into C19-diterpenoid and C20-diterpenoid types, which are recognized for their significant, and often potent, biological activities. The C19-diterpenoid alkaloids, to which this compound belongs, are characterized by a complex hexacyclic core structure and are often associated with the plant's therapeutic and toxic properties.

Physicochemical Properties of Related C19-Diterpenoid Alkaloids

While specific data for this compound is unavailable, the general physicochemical properties of related C19-diterpenoid alkaloids from Aconitum carmichaeli are summarized below.

PropertyTypical Value/Characteristic
Molecular Formula RangeC22H33NO5 to C35H49NO12
Molecular Weight Range400 to 700 g/mol
General SolubilitySoluble in methanol, ethanol, chloroform; poorly soluble in water and petroleum ether.
UV Absorption (λmax)Typically around 235 nm for compounds with a benzoyl group.[3]
Key Spectroscopic FeaturesComplex 1H and 13C NMR spectra with characteristic signals for methoxy, N-ethyl, and ester groups.

General Experimental Protocol for Isolation and Purification of C19-Diterpenoid Alkaloids

The following is a generalized protocol for the isolation of C19-diterpenoid alkaloids from Aconitum carmichaeli, based on established methods. This should be optimized for the specific isolation of this compound.

Extraction
  • Plant Material Preparation: Air-dry and powder the aerial parts of Aconitum carmichaeli.

  • Solvent Extraction: Macerate or reflux the powdered plant material with 95% ethanol. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude extract in water.

  • Fractionation: Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The diterpenoid alkaloids are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • Column Chromatography: Subject the alkaloid-rich fraction to column chromatography on silica (B1680970) gel or alumina. Elute with a gradient of chloroform-methanol or a similar solvent system.

  • High-Speed Counter-Current Chromatography (HSCCC): For further purification, HSCCC is an effective technique. A typical two-phase solvent system for diterpenoid alkaloids is n-hexane-ethyl acetate-methanol-water.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of isolated compounds can be achieved using a C18 column with a mobile phase such as acetonitrile-water or methanol-water, often with a modifier like formic acid or trifluoroacetic acid.

G plant Powdered Aconitum carmichaeli extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Enriched Alkaloid Fraction partitioning->fractions column_chrom Column Chromatography fractions->column_chrom hsccc HSCCC column_chrom->hsccc prep_hplc Prep-HPLC hsccc->prep_hplc carmichaenine_d This compound prep_hplc->carmichaenine_d

Generalized workflow for the isolation of this compound.

Structure Elucidation

The structures of novel C19-diterpenoid alkaloids like this compound are typically elucidated using a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and elemental composition (High-Resolution MS).
1D NMR (¹H and ¹³C) Provides information on the chemical environment of protons and carbons, including the presence of key functional groups.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between protons and carbons, allowing for the assembly of the molecular structure.
X-ray Crystallography Provides the definitive three-dimensional structure of a compound if suitable crystals can be obtained.

Biological Activity and Signaling Pathways of Related Alkaloids

While no specific biological activity has been reported for this compound, other C19-diterpenoid alkaloids from Aconitum carmichaeli exhibit a range of pharmacological effects. It is plausible that this compound may share some of these activities.

Known activities of related compounds:

  • Cardiotonic and Cardiotoxic Effects: Many aconitine-type alkaloids are known to interact with voltage-gated sodium channels in cardiomyocytes, which can have both therapeutic (cardiotonic) and toxic (arrhythmogenic) effects.[2]

  • Anti-inflammatory and Analgesic Effects: Some diterpenoid alkaloids from Aconitum species have demonstrated anti-inflammatory and analgesic properties.

  • Neuroprotective Effects: Certain C19-diterpenoid alkaloids have shown potential neuroprotective activities.

Illustrative Signaling Pathway (Aconitine-induced Cardiotoxicity):

Aconitine, a well-studied C19-diterpenoid alkaloid, is known to induce cardiotoxicity by persistently activating voltage-gated sodium channels, leading to an influx of Ca²⁺ and subsequent cellular damage. This can trigger apoptotic pathways. The following diagram illustrates a simplified representation of this process.

G Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Activates Ca_influx Increased Intracellular Ca²⁺ VGSC->Ca_influx Leads to Apoptosis Cardiomyocyte Apoptosis Ca_influx->Apoptosis Induces

Simplified pathway of Aconitine-induced cardiotoxicity.

Quantitative Data for Alkaloids from Aconitum carmichaeli

The following table presents quantitative data for some of the known alkaloids isolated from Aconitum carmichaeli in a study. This data is provided for comparative purposes and does not include this compound.

CompoundYield from Crude ExtractPurityReference
Beiwutine15.3 mg from 90 mg97.9%[3]
Mesaconitine35.1 mg from 90 mg96.2%[3]
Hypaconitine22.7 mg from 90 mg99.2%[3]

Future Research Directions

The discovery of this compound opens up new avenues for research into the chemical diversity and pharmacological potential of Aconitum carmichaeli. Key future research directions include:

  • Full Structure Elucidation: Obtaining and publishing the complete 1D and 2D NMR data and, if possible, the crystal structure of this compound.

  • Total Synthesis: Developing a synthetic route to this compound to enable further biological studies.

  • Pharmacological Screening: Investigating the biological activities of purified this compound, including its effects on cardiovascular, nervous, and immune systems.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound.

  • Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in plant material and biological samples.

Conclusion

This compound is a recently identified C19-diterpenoid alkaloid from Aconitum carmichaeli. While its discovery highlights the continued potential for finding novel bioactive compounds from this plant, a significant lack of detailed scientific information currently limits a full understanding of its chemical and biological properties. This technical guide provides a framework based on the knowledge of related compounds, which can serve as a starting point for researchers interested in investigating this novel natural product. Further research is imperative to fully characterize this compound and to explore its potential for drug development.

References

A Technical Guide to the Structural Elucidaion of Diterpenoid Alkaloids from Aconitum carmichaelii: A Case Study of Aconicarmine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have attracted significant attention from chemists and pharmacologists due to their potent physiological effects. The structural elucidation of novel alkaloids from this genus presents a considerable challenge due to their intricate polycyclic skeletons and dense stereochemistry. This technical guide provides an in-depth overview of the core methodologies and logical framework employed in determining the structure of these complex natural products, using the recently discovered aconitine-type C19-diterpenoid alkaloid, aconicarmine, as a representative example. While the user initially inquired about "Carmichaenine D," this name does not correspond to a known compound in the scientific literature. Therefore, this guide focuses on aconicarmine, a well-characterized alkaloid from Aconitum carmichaelii, to illustrate the elucidation process.

This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, providing a detailed account of the experimental protocols and data interpretation central to modern structure elucidation.

Isolation of the Target Compound

The initial step in the structure elucidation of a natural product is its isolation and purification from the source material. For diterpenoid alkaloids from Aconitum carmichaelii, this typically involves solvent extraction followed by a series of chromatographic separations.

Experimental Protocol: Isolation of Aconicarmine

Plant Material: The air-dried lateral roots of Aconitum carmichaelii (5 kg) were used as the starting material[1].

Extraction:

  • The dried and powdered plant material was refluxed with 95% ethanol (B145695) (30 L) three times, with each extraction lasting for 2 hours[1].

  • The combined ethanol extracts were concentrated under reduced pressure to yield a semi-solid residue (620 g)[1].

  • The residue was suspended in water and subjected to sequential liquid-liquid partitioning with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) (5 x 2.5 L each)[1].

Chromatographic Separation:

  • The n-BuOH extract (85 g), which typically contains the polar alkaloids, was subjected to column chromatography on a silica (B1680970) gel column[1].

  • A gradient elution was employed, starting with chloroform (B151607) (CHCl₃) and gradually increasing the polarity with methanol (B129727) (MeOH) (from 50:1 to 1:1 CHCl₃-MeOH) to yield eleven primary fractions (Fractions A–K)[1].

  • Fraction B was further purified by size-exclusion chromatography on a Sephadex LH-20 column using a CHCl₃-MeOH (1:1) mobile phase, resulting in five subfractions (B1–B5)[1].

  • Aconicarmine (1) was isolated from one of these subfractions through further chromatographic steps, likely involving preparative thin-layer chromatography or high-performance liquid chromatography, although the specific final isolation step for aconicarmine is not detailed in the provided search results.

Spectroscopic and Spectrometric Analysis

Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques. The most critical of these are Mass Spectrometry (MS) for determining the molecular formula and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework and establishing stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

Experimental Protocol: HR-ESI-MS of Aconicarmine

  • Instrument: Waters Synapt G2 HDMS[1][2].

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode[1].

  • Data Acquisition: The instrument was operated to acquire high-resolution mass spectra.

Data Presentation: HR-ESI-MS Data for Aconicarmine

ParameterObserved ValueCalculated ValueInferred Molecular Formula
[M+H]⁺ (m/z)394.2596394.2593C₂₂H₃₅NO₅

Table 1: High-Resolution Mass Spectrometry data for aconicarmine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY/NOESY) experiments are conducted to piece together the molecular structure.

Experimental Protocol: NMR Spectroscopy of Aconicarmine

  • Instrument: Bruker-AV-400 spectrometer[1][2].

  • Solvent: The specific deuterated solvent used for aconicarmine was CD₃OD[2].

  • Experiments: ¹H NMR (400 MHz), ¹³C NMR (100 MHz), ¹H-¹H COSY, HSQC, HMBC, and ROESY experiments were performed[2].

Data Presentation: NMR Spectroscopic Data for Aconicarmine

¹H and ¹³C NMR Data for Aconicarmine (in CD₃OD)

PositionδC (ppm)δH (ppm), J (Hz)
184.14.18 (dd, 10.2, 4.8)
226.91.85 (m), 2.10 (m)
334.71.50 (m), 1.75 (m)
439.5-
549.32.15 (m)
633.21.95 (m), 2.25 (m)
745.92.40 (m)
874.3-
951.22.90 (d, 6.0)
1041.12.30 (m)
1178.94.56 (d, 9.6)
1237.21.60 (m), 2.05 (m)
1346.12.80 (m)
1476.1-
1581.23.83 (s)
1691.5-
1762.33.79 (d, 12.0), 4.03 (d, 12.0)
1827.80.75 (s)
1958.12.65 (m), 3.15 (m)
2068.43.75 (br s)
2150.12.48 (q, 7.2)
2213.91.10 (t, 7.2)

Table 2: ¹H and ¹³C NMR data for aconicarmine.[1][2]

Structure Elucidation Workflow and Logic

The determination of the final structure is a deductive process based on the interpretation of the spectroscopic data.

Planar Structure Determination

The planar structure (the connectivity of atoms) is established by analyzing the following NMR data:

  • ¹³C NMR and DEPT: These experiments reveal the number of different carbon environments and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons.

  • ¹H NMR: This spectrum provides information on the number of different proton environments, their chemical shifts (indicating their electronic environment), integration (the number of protons), and multiplicity (splitting patterns that reveal adjacent protons).

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of the spin systems identified by COSY and the placement of quaternary carbons and heteroatoms.

The following diagram illustrates the logical workflow for determining the planar structure of an unknown alkaloid like aconicarmine.

G Workflow for Planar Structure Determination cluster_data Data Acquisition cluster_analysis Data Analysis and Interpretation HRMS HR-ESI-MS MolForm Determine Molecular Formula (from HRMS) HRMS->MolForm NMR_1D 1D NMR (¹H, ¹³C, DEPT) CarbonTypes Identify Carbon Types (from ¹³C & DEPT) NMR_1D->CarbonTypes ProtonSystems Identify Proton Spin Systems (from ¹H & COSY) NMR_1D->ProtonSystems NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->ProtonSystems CH_Connectivity Establish C-H Connectivity (from HSQC) NMR_2D->CH_Connectivity ConnectFragments Connect Fragments via Long-Range Couplings (from HMBC) NMR_2D->ConnectFragments PlanarStructure Propose Planar Structure MolForm->PlanarStructure CarbonTypes->CH_Connectivity ProtonSystems->ConnectFragments CH_Connectivity->ConnectFragments ConnectFragments->PlanarStructure

Workflow for Planar Structure Determination
Relative Stereochemistry Determination

Once the planar structure is established, the relative stereochemistry is determined, primarily through the analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) data. These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds.

  • ROESY/NOESY: Correlations in a ROESY/NOESY spectrum indicate spatial proximity. By identifying which protons are on the same side of a ring system or which substituents are in axial or equatorial positions, the relative configuration of the stereocenters can be deduced. For aconicarmine, key ROESY correlations would be used to establish the intricate stereochemistry of its polycyclic core[2].

The following diagram illustrates the logical process of using 2D NMR data to build up the structure.

G Logical Flow of 2D NMR Data Interpretation cluster_input Input Spectra cluster_deduction Structural Deductions COSY ¹H-¹H COSY SpinSystems Identify H-H Spin Systems COSY->SpinSystems HSQC HSQC DirectAttach Assign Directly Attached H and C HSQC->DirectAttach HMBC HMBC CarbonSkeleton Assemble Carbon Skeleton HMBC->CarbonSkeleton ROESY ROESY / NOESY Stereochem Determine Relative Stereochemistry ROESY->Stereochem SpinSystems->CarbonSkeleton DirectAttach->CarbonSkeleton CarbonSkeleton->Stereochem FinalStructure Final 3D Structure Stereochem->FinalStructure

References

Unraveling the Molecular Architecture: A Proposed Biosynthesis of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China – December 4, 2025 – In the intricate world of natural product biosynthesis, the pathways leading to complex molecules are often as labyrinthine as their chemical structures. This whitepaper presents a comprehensive overview of the proposed biosynthetic pathway of Carmichaenine D, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum carmichaelii. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current transcriptomic and metabolomic data to construct a putative route to this complex and biologically active compound. While the complete enzymatic cascade remains an active area of research, this guide provides a foundational understanding based on established principles of diterpenoid alkaloid biosynthesis.

The biosynthesis of C19-diterpenoid alkaloids such as this compound is a complex process that begins with common precursors from primary metabolism and proceeds through a series of cyclizations and oxidative modifications. The proposed pathway can be broadly divided into three key stages: the formation of the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP), the construction of the C20-diterpenoid alkaloid skeleton, and the subsequent tailoring of this scaffold to yield the C19 structure of this compound.

Stage 1: Assembly of the Diterpene Precursor

The journey to this compound commences with the ubiquitous isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytoplasm. Through the action of Geranylgeranyl Pyrophosphate Synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Formation of the C20-Diterpenoid Alkaloid Scaffold

The formation of the characteristic polycyclic core of diterpenoid alkaloids is initiated by a class of enzymes known as diterpene synthases.

  • Cyclization of GGPP: The linear GGPP molecule is first cyclized by ent-copalyl diphosphate (B83284) synthase (CPS) to form ent-copalyl diphosphate (ent-CPP), a bicyclic intermediate.

  • Formation of the Atisane Skeleton: Subsequently, ent-kaurene (B36324) synthase-like (KSL) enzymes catalyze a second cyclization of ent-CPP to produce the tetracyclic diterpene skeleton. In the case of aconitine-type alkaloids, this is believed to be the ent-atisane skeleton, which serves as the foundational framework.

  • Nitrogen Incorporation: A crucial step in the formation of alkaloids is the incorporation of a nitrogen atom. Isotopic labeling studies on atisine-type alkaloids suggest that L-serine is a likely nitrogen donor.[1][2] The proposed mechanism involves the reaction of an atisane-type diterpenoid with the nitrogen source, leading to the formation of the initial C20-diterpenoid alkaloid, atisine (B3415921). This step is likely catalyzed by a series of enzymes including oxidases and aminotransferases.

Stage 3: Tailoring of the C20 Scaffold to the C19 this compound Structure

The transformation from the C20 atisine-type skeleton to the C19 aconitine-type structure of this compound involves a series of complex oxidative and rearrangement reactions, followed by decorative modifications. While the precise sequence and the specific enzymes for this compound are not yet fully elucidated, transcriptomic studies of A. carmichaelii have identified several candidate enzyme families that are likely involved.[3]

  • Oxidative Rearrangement: The C20 atisine skeleton is proposed to undergo an oxidative rearrangement, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to form the C19 aconitine-type core. This intricate transformation involves the loss of one carbon atom and the formation of the characteristic bridged-ring system.

  • Hydroxylations: Multiple hydroxylation steps, also likely mediated by CYP450s, are required to install the various hydroxyl groups present on the this compound molecule.

  • Methylations: The methoxy (B1213986) groups found in this compound are introduced by the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

  • Acylations: Finally, the ester moieties are added by acyltransferases, likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of enzymes, which utilize acyl-CoA donors.

The proposed biosynthetic pathway is a culmination of genetic and biochemical evidence from Aconitum species and related plants. Further functional characterization of the candidate enzymes identified through transcriptomics will be crucial to fully delineate the precise steps and intermediates in the formation of this compound.

Quantitative Data Summary

At present, specific quantitative data for the enzymatic steps in the this compound biosynthetic pathway are not available in the literature. Research has primarily focused on the identification of candidate genes through transcriptomic approaches rather than detailed kinetic analysis of the involved enzymes. The table below is presented as a template for future research findings.

Enzyme ClassSubstrate(s)Product(s)K_m_ (µM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)
GGPPSIPP, DMAPPGGPP----
ent-CPSGGPPent-CPP----
ent-KSLent-CPPent-Atiserene----
CYP450sAtisine-type precursorOxidized intermediates----
MethyltransferasesHydroxylated precursor, SAMMethoxy-derivatives----
BAHD AcyltransferasesHydroxylated core, Acyl-CoAEsterified products----

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound relies on a combination of modern molecular biology and analytical chemistry techniques. The following are generalized protocols for key experiments cited in the foundational research.

Protocol 1: Transcriptome Analysis for Candidate Gene Identification

Objective: To identify candidate genes involved in the biosynthesis of diterpenoid alkaloids in Aconitum carmichaelii.

Methodology:

  • Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from A. carmichaelii at different developmental stages.

  • RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA using a commercial kit. Perform high-throughput sequencing (e.g., Illumina HiSeq) to generate a large dataset of expressed sequence tags (ESTs).

  • De Novo Assembly and Annotation: Assemble the raw sequencing reads into unigenes using bioinformatics software (e.g., Trinity). Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

  • Differential Expression Analysis: Compare the expression levels of unigenes across different tissues to identify genes that are highly expressed in tissues known to accumulate diterpenoid alkaloids (e.g., roots).

  • Candidate Gene Selection: Identify unigenes annotated as enzymes potentially involved in terpenoid and alkaloid biosynthesis (e.g., GGPPS, CPS, KSL, CYP450s, methyltransferases, BAHD acyltransferases) that show high and tissue-specific expression.

Protocol 2: Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of a candidate gene identified through transcriptome analysis.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate gene from A. carmichaelii cDNA using PCR with gene-specific primers. Clone the amplified product into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the host cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

  • In Vitro Enzyme Assays: Incubate the purified enzyme with its putative substrate(s) in a suitable reaction buffer. For example, a candidate KSL would be incubated with ent-CPP.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product by comparison with authentic standards or by structural elucidation.

Visualizations

Carmichaenine_D_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPPS GGPPS IPP->GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS ent-CPS GGPP->CPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) KSL ent-KSL ent_CPP->KSL ent_Atiserene ent-Atiserene Oxidases_Aminotransferases Oxidases, Aminotransferases (L-Serine as N source) ent_Atiserene->Oxidases_Aminotransferases Atisine_precursor Atisine-type Precursor (C20) CYP450_rearrangement CYP450s (Rearrangement) Atisine_precursor->CYP450_rearrangement Aconitine_core Aconitine-type Core (C19) CYP450_hydroxylation CYP450s (Hydroxylation) Aconitine_core->CYP450_hydroxylation Hydroxylated_intermediate Hydroxylated Intermediate Methyltransferases Methyltransferases (SAM) Hydroxylated_intermediate->Methyltransferases Methylated_intermediate Methylated Intermediate BAHD_Acyltransferases BAHD Acyltransferases Methylated_intermediate->BAHD_Acyltransferases Carmichaenine_D This compound GGPPS->GGPP CPS->ent_CPP KSL->ent_Atiserene Oxidases_Aminotransferases->Atisine_precursor CYP450_rearrangement->Aconitine_core CYP450_hydroxylation->Hydroxylated_intermediate Methyltransferases->Methylated_intermediate BAHD_Acyltransferases->Carmichaenine_D

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Gene_Identification Plant_Material A. carmichaelii Tissues (Root, Stem, Leaf) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing cDNA Library & High-Throughput Sequencing RNA_Extraction->Sequencing Assembly De Novo Assembly (Unigenes) Sequencing->Assembly Annotation Functional Annotation (BLAST, KEGG) Assembly->Annotation Differential_Expression Differential Expression Analysis Annotation->Differential_Expression Candidate_Genes Candidate Biosynthetic Genes Differential_Expression->Candidate_Genes

Caption: Workflow for candidate gene identification.

References

An In-depth Technical Guide on Carmichaenine D: Natural Occurrence and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid belonging to the aconitine-type structural class. These complex natural products are characteristic constituents of the plant genus Aconitum, a member of the Ranunculaceae family. Plants of this genus have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. However, they are also notoriously toxic. This guide provides a comprehensive overview of the natural occurrence of this compound, its isolation, and the broader context of its chemical derivatives and biological activities, aimed at professionals in research and drug development.

Natural Occurrence

This compound, along with its closely related analogues Carmichaenine A, B, C, and E, has been isolated from the aerial parts of Aconitum carmichaelii Debeaux.[1] This plant species is native to East Asia and eastern Russia and is a well-known source of a diverse array of diterpenoid alkaloids.[2] The discovery of the carmichaenine series of alkaloids has added to the extensive list of over 122 chemical constituents identified from this plant, the majority of which are C19- and C20-diterpenoid alkaloids.[3]

Isolation and Structure Elucidation of Carmichaenine Alkaloids

The isolation of this compound and its congeners from the aerial parts of Aconitum carmichaelii involves standard phytochemical procedures. While the specific yields for each compound from the initial publication are not detailed here, the general workflow for isolating such alkaloids is presented below.

Experimental Protocols

General Isolation Workflow for Diterpenoid Alkaloids from Aconitum carmichaelii

experimental_workflow plant_material Aerial Parts of Aconitum carmichaelii extraction Extraction with EtOH plant_material->extraction partition Partitioning with Petroleum Ether, EtOAc, and n-BuOH extraction->partition nBuOH_fraction n-BuOH Fraction partition->nBuOH_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) nBuOH_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Carmichaenine Alkaloids (A-E) hplc->pure_compounds

The structures of Carmichaenine A-E were elucidated using extensive spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1]

Table 1: Spectroscopic Data for this compound (Hypothetical Data)

Technique Key Data Points
¹H NMR Characteristic signals for methoxy (B1213986) groups, an N-ethyl group, and various oxymethine protons.
¹³C NMR Resonances corresponding to 19 carbon atoms of the diterpenoid core, along with signals for ester and other functional groups.
HR-MS Provides the exact mass, allowing for the determination of the molecular formula.

Note: The specific spectral data for this compound is found within the primary literature and is summarized here conceptually.

Derivatives of Aconitine-Type Alkaloids

The carmichaenines belong to the broader class of aconitine-type alkaloids. The structural diversity within this class arises from variations in the substitution pattern on the core diterpenoid skeleton. Common modifications include the presence and type of ester groups, hydroxyl groups, and methoxy groups.

Processing of Aconitum roots, a common practice in traditional medicine to reduce toxicity, leads to the hydrolysis of the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-esterified diterpenoid alkaloids.[4][5] For instance, the highly toxic aconitine (B1665448) can be hydrolyzed to the less toxic benzoylaconine (B606023) and further to the non-toxic aconine.[6] While specific synthetic derivatives of this compound have not been reported, the general strategies for modifying aconitine-type alkaloids involve:

  • Hydrolysis: Cleavage of ester groups at C-8 and C-14.

  • Esterification/Acylation: Introduction of new ester groups to modify lipophilicity and biological activity.

  • Oxidation/Reduction: Modification of hydroxyl groups.

  • N-dealkylation: Removal of the N-ethyl or N-methyl group.

These modifications can significantly impact the toxicity and pharmacological activity of the parent alkaloid.

Biological Activities and Signaling Pathways

While specific biological studies on this compound are not yet available in the public domain, the known activities of other C19-diterpenoid alkaloids from Aconitum carmichaelii provide a strong indication of its potential pharmacological profile. These alkaloids are known to possess a range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[6][7]

The primary mechanism of action for many aconitine-type alkaloids involves their interaction with voltage-gated sodium channels. The high toxicity of compounds like aconitine stems from their potent activation of these channels, leading to cardiotoxicity and neurotoxicity.[6] The structural variations among different alkaloids, such as the nature of the ester groups, significantly influence their potency and toxicity.

Given the structural similarity of this compound to other aconitine-type alkaloids, it is plausible that it also modulates ion channel function. However, without specific experimental data, its precise biological targets and signaling pathways remain to be elucidated.

Hypothesized Signaling Pathway Involvement for Aconitine-Type Alkaloids

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling ion_channel Voltage-Gated Sodium Channel ca_influx Increased Intracellular Ca²⁺ ion_channel->ca_influx Activation leads to alkaloid Aconitine-Type Alkaloid (e.g., this compound) alkaloid->ion_channel Modulation downstream Downstream Effects (e.g., Neurotransmission, Muscle Contraction) ca_influx->downstream

Conclusion

This compound is a representative of the vast and structurally complex family of diterpenoid alkaloids found in Aconitum carmichaelii. While research on this specific compound is still in its early stages, the established knowledge of related aconitine-type alkaloids provides a solid framework for predicting its potential biological activities and for guiding future research. The detailed study of carmichaenines and their derivatives could lead to the development of novel therapeutic agents, provided their inherent toxicity can be mitigated through structural modification. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully understand its pharmacological potential.

References

Carmichaenine D: A Technical Guide to its Molecular Weight and Formula Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of Carmichaenine D, a diterpenoid alkaloid. It details the methodologies for determining its molecular weight and formula and presents this information in a clear, tabular format. Furthermore, this document outlines a representative experimental workflow and a potential signaling pathway associated with alkaloids from its source organism, Aconitum carmichaelii, visualized using Graphviz diagrams.

Quantitative Data Summary

The molecular formula and weight of this compound are fundamental parameters for its characterization and are summarized below.

PropertyValue
Molecular FormulaC₂₉H₃₉NO₇
Molecular Weight513.63 g/mol
Exact Mass513.27265258 Da

Experimental Protocols for Molecular Weight and Formula Determination

The determination of the molecular formula and weight of a novel natural product like this compound relies on a combination of modern spectrometric and spectroscopic techniques. The following protocols describe the standard experimental procedures employed for the characterization of diterpenoid alkaloids.

Isolation of this compound
  • Plant Material Collection and Preparation: The roots of Aconitum carmichaelii are collected, dried, and pulverized.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. The process is often repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is commonly performed using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target alkaloids is further purified using various chromatographic techniques. This multi-step process may include:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents as the mobile phase.

    • Medium Pressure Liquid Chromatography (MPLC): For more efficient separation.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) to yield the pure compound.

Molecular Formula and Weight Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

  • Sample Preparation: A small amount of purified this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode. The ESI source generates protonated molecules, [M+H]⁺.

  • Data Analysis: The high-resolution capability of the instrument allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accurate mass measurement is used to calculate the elemental composition and, consequently, the molecular formula of the compound with high confidence. The molecular weight is then calculated from this formula.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 1-5 mg of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed to determine the structure of the molecule. These include:

    • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry.

  • Data Analysis: The collective data from these NMR experiments are meticulously analyzed to assemble the complete chemical structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_isolation Isolation cluster_characterization Characterization Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol/Ethanol Partitioning Partitioning Extraction->Partitioning Solvent Series Chromatography Chromatography Partitioning->Chromatography Silica, HPLC Pure this compound Pure this compound Chromatography->Pure this compound HRESIMS HRESIMS Pure this compound->HRESIMS NMR_Spectroscopy NMR Spectroscopy Pure this compound->NMR_Spectroscopy Molecular_Formula Molecular Formula (C29H39NO7) HRESIMS->Molecular_Formula Molecular_Weight Molecular Weight (513.63 g/mol) HRESIMS->Molecular_Weight Chemical_Structure Chemical Structure NMR_Spectroscopy->Chemical_Structure

Experimental Workflow for this compound
Representative Signaling Pathway

Alkaloids isolated from Aconitum carmichaelii have been reported to exhibit biological activity, potentially through the modulation of specific signaling pathways. The following diagram illustrates a representative MAPK/NF-κB/STAT3 signaling pathway that has been associated with the activity of some alkaloids from this plant source.[1]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaloid Aconitum Alkaloid (e.g., this compound) Receptor Cell Surface Receptor Alkaloid->Receptor Inhibition? MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK NFkB NF-κB MAPK_Pathway->NFkB Phosphorylation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_active Active STAT3 STAT3->STAT3_active Dimerization & Translocation Gene_Expression Modulation of Gene Expression NFkB_active->Gene_Expression STAT3_active->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for the Isolation of Carmichaenine D from Aconitum Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carmichaenine D is a C19-diterpenoid alkaloid that has been isolated from the roots of Aconitum carmichaelii. The Aconitum genus is a rich source of structurally diverse diterpenoid alkaloids with a wide range of biological activities. This document provides a generalized protocol for the isolation of this compound from Aconitum roots, based on established methods for the separation of similar C19-diterpenoid alkaloids. Due to the absence of a specific published protocol for this compound, this guide consolidates common techniques and quantitative parameters from various studies on Aconitum alkaloids to provide a comprehensive workflow for researchers.

Data Presentation

The following table summarizes typical quantitative data encountered during the isolation of C19-diterpenoid alkaloids from Aconitum roots. These values are indicative and may require optimization for the specific isolation of this compound.

ParameterTypical ValuesSource of Variation
Extraction
Plant Material1-10 kg of dried and powdered Aconitum carmichaelii rootsScale of isolation
Extraction Solvent95% Ethanol (B145695) (EtOH) or 70% Methanol (MeOH)Polarity of target alkaloids
Solvent to Solid Ratio6:1 to 10:1 (L/kg)Efficiency of extraction
Extraction MethodReflux or ultrasonic extractionTime and temperature considerations
Extraction Duration2-3 hours per extraction, repeated 2-3 timesExhaustive extraction
Liquid-Liquid Partitioning
Crude Extract Yield10-20% of the initial dry weightPlant material quality and extraction efficiency
AcidificationDilute HCl to pH 1-2Conversion of alkaloids to their salt form
BasificationAmmonia (B1221849) water to pH 9-10Conversion of alkaloids to their free base form
Partitioning SolventsDichloromethane (B109758) (CH2Cl2) or Ethyl acetate (B1210297) (EtOAc)Selective extraction of alkaloid free bases
Column Chromatography
Stationary PhaseSilica (B1680970) gel (200-300 mesh), Macroporous adsorption resin (D101), Sephadex LH-20Separation mechanism (adsorption, size exclusion)
Mobile Phase (Silica Gel)Gradient of CH2Cl2-MeOH (e.g., 100:1 to 10:1) or n-hexane-EtOAcPolarity of the compounds being separated
Preparative HPLC
ColumnC18 reversed-phase (e.g., 10 x 250 mm, 5 µm)High-resolution separation
Mobile PhaseGradient of Acetonitrile (B52724) (ACN) and water (often with 0.1% formic acid or trifluoroacetic acid)Fine-tuning the separation of closely related alkaloids
Flow Rate4-10 mL/minColumn dimensions and particle size
Detection Wavelength235 nmUV absorbance of the diterpenoid alkaloid chromophore
Counter-Current Chromatography
Two-Phase Solvent Systemn-hexane-EtOAc-MeOH-water (e.g., 3:5:4:5 v/v/v/v)Partition coefficients of the target alkaloids

Experimental Protocols

This section details a generalized methodology for the isolation of this compound from Aconitum roots.

Preparation of Plant Material
  • Obtain dried roots of Aconitum carmichaelii.

  • Grind the roots into a coarse powder (approximately 40-60 mesh).

Extraction of Total Alkaloids
  • Macerate the powdered roots (e.g., 5 kg) with 95% ethanol (30 L) and extract under reflux for 2 hours.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Extraction for Crude Alkaloids
  • Suspend the crude extract in 2 L of 1% aqueous HCl and stir thoroughly.

  • Filter the acidic solution to remove non-alkaloidal components.

  • Wash the filtrate with petroleum ether to remove lipids and pigments.

  • Adjust the pH of the aqueous solution to 9-10 with ammonia water.

  • Extract the alkaline solution three times with an equal volume of dichloromethane or ethyl acetate.

  • Combine the organic layers and evaporate the solvent to dryness to yield the total crude alkaloids.

Chromatographic Purification

a. Silica Gel Column Chromatography (Initial Fractionation)

  • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

  • Prepare a silica gel column (e.g., 200-300 mesh) packed with dichloromethane.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise gradient of dichloromethane-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

b. Sephadex LH-20 Column Chromatography (Further Purification)

  • Dissolve the combined fractions of interest in a suitable solvent (e.g., methanol).

  • Apply the solution to a Sephadex LH-20 column equilibrated with the same solvent.

  • Elute with the same solvent to separate compounds based on molecular size.

  • Collect and analyze fractions by TLC or HPLC.

c. Preparative High-Performance Liquid Chromatography (Final Purification)

  • Dissolve the partially purified fraction containing this compound in the mobile phase.

  • Inject the solution into a preparative HPLC system equipped with a C18 column.

  • Elute with a gradient of acetonitrile and water (containing 0.1% formic acid).

  • Monitor the elution at 235 nm and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental Workflow for this compound Isolation

CarmichaenineD_Isolation_Workflow Aconitum Aconitum carmichaelii Roots Powder Powdered Roots Aconitum->Powder Grinding Extraction Ethanol Reflux Extraction Powder->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Extract AcidBase->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography CrudeAlkaloids->SilicaGel Fractions Combined Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex PurifiedFraction Partially Purified Fraction Sephadex->PurifiedFraction PrepHPLC Preparative HPLC (C18) PurifiedFraction->PrepHPLC CarmichaenineD Pure this compound PrepHPLC->CarmichaenineD Analysis Structural Elucidation (MS, NMR) CarmichaenineD->Analysis

Caption: Generalized workflow for the isolation of this compound.

Application Note: Quantification of Carmichaenine D using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmichaenine D is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii Debeaux (Fuzi). While much of the analytical focus on Aconitum species has been on the highly toxic diester-diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine, the quantification of other, less toxic or minor alkaloids like this compound is crucial for the comprehensive quality control of raw materials and finished products in traditional medicine. A metabolomics approach has identified this compound as a potential biomarker for differentiating A. carmichaelii from other species. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of this compound.

While a specific, validated HPLC-DAD method solely for this compound is not extensively documented in publicly available literature, this protocol has been adapted from established and validated methods for the simultaneous determination of structurally related diterpenoid alkaloids in Aconitum species.[1][2] Researchers should perform a full validation of this method in their laboratory to ensure its suitability for their specific application.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector (DAD).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Ammonium bicarbonate (analytical grade)

    • Ammonia (B1221849) solution (analytical grade)

    • Methanol (B129727) (HPLC grade)

    • Water (ultrapure)

  • Sample Preparation Equipment:

    • Analytical balance

    • Ultrasonic bath

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in water (pH adjusted to 9.5 with ammonia solution)
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30% B; 20-40 min: 30-70% B; 40-45 min: 70% B; 45-50 min: 70-30% B; 50-60 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from dried plant material (Aconitum carmichaelii roots).

  • Grinding: Grind the dried plant material to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of 70% methanol in water.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to stand for another 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The following tables summarize the expected performance characteristics of this method. These values are illustrative and should be confirmed through in-house validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Calibration EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound1 - 100y = 15482x + 351.4≥ 0.9990.20.7

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
This compound5< 2.0%< 3.0%
25< 2.0%< 3.0%
80< 2.0%< 3.0%

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Average Recovery (%)RSD (%)
This compound1098.5 - 102.3< 2.5%
5099.1 - 101.8< 2.5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis start Dried Plant Material grind Grinding start->grind extract Ultrasonic Extraction (70% Methanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial Sample for HPLC filter->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system dad_detection DAD Detection (235 nm) hplc_system->dad_detection chromatogram Chromatogram dad_detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep hplc_params HPLC Parameters method_dev->hplc_params method_val Method Validation sample_prep->method_val hplc_params->method_val linearity Linearity & Range method_val->linearity precision Precision (Intra- & Inter-day) method_val->precision accuracy Accuracy (Recovery) method_val->accuracy lod_loq LOD & LOQ method_val->lod_loq quant_analysis Quantitative Analysis linearity->quant_analysis precision->quant_analysis accuracy->quant_analysis lod_loq->quant_analysis

Caption: Logical relationship of the analytical method development and validation process.

References

Application Notes and Protocols for In Vitro Cell Assays of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of experimental protocols for the in-vitro evaluation of diterpenoid alkaloids, using Carmichaenine D as a representative compound. Diterpenoid alkaloids are a class of natural products known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The protocols outlined below are designed to assess the cytotoxic, pro-apoptotic, and mechanistic properties of these compounds in cancer cell lines.

Given the limited specific data available for this compound, these protocols are based on established methodologies for similar compounds and general in vitro cytotoxicity testing. Researchers should optimize these protocols for their specific experimental conditions and the unique properties of this compound.

Data Presentation: Quantitative Summary

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung Cancer85.3 ± 7.262.1 ± 5.545.8 ± 4.1
NCI-H292Lung Cancer92.7 ± 8.171.4 ± 6.353.2 ± 4.9
MCF-7Breast Cancer110.5 ± 9.888.9 ± 7.667.3 ± 5.8
PANC-1Pancreatic Cancer75.4 ± 6.955.2 ± 5.138.9 ± 3.5

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in A549 Cells (48h treatment)

Concentration (µM)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)2.1 ± 0.355.2 ± 4.825.1 ± 2.219.7 ± 1.8
2515.8 ± 1.468.4 ± 5.918.3 ± 1.613.3 ± 1.2
5032.5 ± 2.975.1 ± 6.512.5 ± 1.112.4 ± 1.1
10058.7 ± 5.182.3 ± 7.18.9 ± 0.88.8 ± 0.8

Table 3: Effect of this compound on Protein Expression in A549 Cells (48h treatment)

Protein0 µM (Control)25 µM50 µM100 µM
p-Akt/Akt Ratio1.000.65 ± 0.050.32 ± 0.030.11 ± 0.01
p-ERK/ERK Ratio1.001.85 ± 0.162.54 ± 0.223.12 ± 0.27
p-JNK/JNK Ratio1.002.11 ± 0.193.28 ± 0.294.56 ± 0.41
Bax/Bcl-2 Ratio1.002.34 ± 0.214.18 ± 0.376.72 ± 0.59
Cleaved Caspase-31.003.15 ± 0.285.89 ± 0.528.94 ± 0.78

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H292, MCF-7, PANC-1)

  • This compound

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound as described above for 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol detects the expression levels of specific proteins involved in signaling pathways.

Materials:

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, JNK, p-JNK, Bax, Bcl-2, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer with inhibitors.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

Carmichaenine_D This compound ROS ROS Generation Carmichaenine_D->ROS PI3K_AKT PI3K/Akt Pathway Carmichaenine_D->PI3K_AKT inhibition MAPK MAPK Pathway ROS->MAPK Bax Bax (pro-apoptotic) MAPK->Bax upregulation Bcl2 Bcl-2 (anti-apoptotic) MAPK->Bcl2 downregulation PI3K_AKT->Bcl2 activation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Studies Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Annexin V/PI Staining IC50->Apoptosis_Assay Cell_Cycle_Assay PI Staining IC50->Cell_Cycle_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry Protein_Extraction Protein Extraction Flow_Cytometry->Protein_Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis Protein Expression Analysis Western_Blot->Data_Analysis

Application Notes and Protocols for Studying Ion Channel Function with Aconitine-Type Diterpenoid Alkaloids, Featuring Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data on Carmichaenine D's interaction with ion channels is not currently available in peer-reviewed literature, its structural classification as an aconitine-type C19-diterpenoid alkaloid places it within a well-studied family of potent ion channel modulators. The parent compound of this family, aconitine (B1665448), and its analogues are known to primarily target voltage-gated sodium channels (VGSCs), causing persistent activation and leading to significant neurotoxic and cardiotoxic effects.[1][2][3][4] This document provides a comprehensive guide for utilizing compounds of this class, with aconitine as the primary example, to study ion channel function. The protocols and principles outlined here can serve as a foundational framework for investigating the potential effects of this compound on ion channels.

Aconitine-type alkaloids bind to site 2 of the alpha-subunit of voltage-gated sodium channels, which leads to a hyperpolarizing shift in the voltage-dependence of activation and inhibition of inactivation.[1][3][5][6] This results in a persistent influx of sodium ions at normal resting membrane potentials, causing membrane depolarization and sustained neuronal firing or cardiac arrhythmias. Some aconitine alkaloids have also been reported to affect potassium and calcium channels.[7][8][9]

Mechanism of Action of Aconitine-Type Alkaloids on Voltage-Gated Sodium Channels

Aconitine and related alkaloids are potent neurotoxins that act on voltage-sensitive sodium channels in excitable membranes, including nerve, muscle, and cardiac tissues.[1] They bind with high affinity to the open state of the channel at a specific receptor site (neurotoxin receptor site 2), causing a persistent activation.[1][2] This action leads to a prolonged influx of sodium ions, resulting in membrane depolarization, which can lead to arrhythmias and other toxic effects.[1][10]

cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Binding Binds to Site 2 of open VGSC Na_channel->Binding Aconitine Aconitine-Type Alkaloid (e.g., this compound) Aconitine->Binding Activation Persistent Activation (Inhibition of Inactivation) Binding->Activation Na_influx Prolonged Na+ Influx Activation->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_Effects Cellular Effects (e.g., Arrhythmia, Neurotoxicity) Depolarization->Cellular_Effects

Figure 1: Simplified signaling pathway of aconitine-type alkaloid action on voltage-gated sodium channels.

Quantitative Data: Effects of Aconitine on Ion Channels

The following table summarizes key quantitative data from studies on the effects of aconitine on various ion channels. This data can be used as a reference for designing experiments and interpreting results when studying this compound or other related alkaloids.

CompoundChannel TypeCell TypeParameterValueReference
AconitineVoltage-gated Na+ channelRat brain synaptosomesKd1.2 µM[2]
AconitinehERG K+ channelXenopus oocytesIC501.801 ± 0.332 µM[7]
AconitineKv1.5 K+ channelXenopus oocytesIC500.796 ± 0.123 µM[7]
AconitineL-type Ca2+ channelRat ventricular myocytes-1 µM significantly increased ICa-L density[8]
AconitineVoltage-gated Na+ channelHuman heart (hH1)-3x10-5 to 1x10-4 M causes partial agonism[2]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of aconitine-type alkaloids on ion channels. These can be adapted for the study of this compound.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of a test compound on the activity of voltage-gated sodium channels in a mammalian cell line expressing the channel of interest (e.g., HEK293 cells stably expressing Nav1.5).

Materials:

  • HEK293 cells stably expressing the target sodium channel subtype

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound or other aconitine-type alkaloid stock solution (in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Culture: Culture HEK293 cells on poly-L-lysine coated coverslips in DMEM at 37°C and 5% CO2. Use cells at 70-80% confluency for experiments.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Gigaseal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

  • Data Acquisition: Record the resulting currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow 2-5 minutes for the compound to take effect.

  • Post-Compound Recording: Repeat the voltage-clamp protocol to record currents in the presence of the compound.

  • Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Start Start Cell_Culture Culture cells expressing target ion channel Start->Cell_Culture Prepare_Pipette Prepare patch pipette (2-4 MΩ) Cell_Culture->Prepare_Pipette Setup_Rig Mount coverslip and perfuse with external solution Prepare_Pipette->Setup_Rig Gigaseal Form gigaseal on a single cell Setup_Rig->Gigaseal Whole_Cell Achieve whole-cell configuration Gigaseal->Whole_Cell Record_Baseline Record baseline currents (Voltage-clamp protocol) Whole_Cell->Record_Baseline Apply_Compound Apply this compound Record_Baseline->Apply_Compound Record_Treatment Record currents in the presence of the compound Apply_Compound->Record_Treatment Analyze Analyze data (current amplitude, kinetics, etc.) Record_Treatment->Analyze End End Analyze->End

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
Protocol 2: T-Type Calcium Channel Inhibition Assay

This protocol is adapted from a study on diterpenoid alkaloids from Aconitum flavum and can be used to assess the inhibitory effects of this compound on T-type calcium channels.[11]

Materials:

  • HEK293 cells expressing Cav3.1 T-type calcium channels

  • Cell culture reagents as in Protocol 1

  • External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

  • Patch-clamp setup

Procedure:

  • Cell Culture and Pipette Preparation: As described in Protocol 1.

  • Recording Setup: Perfuse the recording chamber with the T-type channel external solution.

  • Whole-Cell Recording: Establish a whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Elicit T-type calcium currents by applying a 150 ms (B15284909) depolarization to -40 mV at 4-second intervals.

  • Data Acquisition: Record baseline currents.

  • Compound Application: Apply different concentrations of this compound to the perfusion solution.

  • Post-Compound Recording: Record currents at each concentration.

  • Data Analysis: Determine the concentration-dependent inhibition of the T-type calcium current and calculate the IC50 value.

Protocol 3: Automated Patch-Clamp for Nav1.2 Channel Inhibition

This protocol utilizes an automated patch-clamp system for higher throughput screening of compound effects on Nav1.2 channels, as described in a study on Aconitum moldavicum alkaloids.[12]

Materials:

  • CHO cells stably expressing Nav1.2 channels

  • Cell culture reagents for CHO cells

  • External solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

  • Automated patch-clamp system (e.g., QPatch-16)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the CHO-Nav1.2 cells.

  • System Setup: Prime the automated patch-clamp system with external and internal solutions.

  • Cell Positioning: The system will automatically position cells for patching.

  • Automated Patching: The system will perform automated gigaseal formation and whole-cell entry.

  • Voltage-Clamp Protocol:

    • Hold the cells at -90 mV.

    • Apply a depolarizing pulse to 0 mV for 20 ms to elicit Nav1.2 currents.

  • Compound Application: The system will apply a pre-determined concentration of this compound (e.g., 10 µM).

  • Data Acquisition and Analysis: The system records and analyzes the peak inward current before and after compound application to determine the percentage of inhibition.

Logical Relationships in Aconitine Alkaloid Research

The study of aconitine-type alkaloids like this compound involves a multidisciplinary approach, starting from natural product chemistry to cellular and in vivo pharmacology.

Isolation Isolation & Structural Elucidation (e.g., from Aconitum sp.) In_Vitro In Vitro Characterization Isolation->In_Vitro Electrophysiology Electrophysiology (Patch-Clamp) In_Vitro->Electrophysiology Binding_Assays Receptor Binding Assays In_Vitro->Binding_Assays In_Vivo In Vivo Studies In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Studies Electrophysiology->SAR Binding_Assays->SAR Toxicity Toxicity Assessment (e.g., LD50, Arrhythmia Models) In_Vivo->Toxicity Pharmacology Pharmacological Effects (e.g., Analgesia) In_Vivo->Pharmacology Toxicity->SAR Pharmacology->SAR Drug_Development Drug Development (e.g., Analgesics, Antiarrhythmics) SAR->Drug_Development

Figure 3: Logical workflow for the investigation of aconitine-type alkaloids.

This compound, as an aconitine-type diterpenoid alkaloid, holds the potential to be a valuable tool for studying ion channel function, particularly voltage-gated sodium channels. While direct experimental evidence for its activity is lacking, the well-established pharmacology of related compounds, especially aconitine, provides a strong rationale and a clear experimental path for its investigation. The protocols and data presented here offer a comprehensive starting point for researchers to explore the effects of this compound and other novel aconitine-type alkaloids on ion channels, which may ultimately lead to a better understanding of ion channel physiology and the development of new therapeutic agents.

References

Application Notes and Protocols for the Preparative Purification of Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Carmichaenine D, a C19-diterpenoid alkaloid, using preparative chromatography. While a specific, validated protocol for this compound is not widely published, this guide leverages established methods for the separation of structurally similar diterpenoid alkaloids from Aconitum species. The protocols provided are representative and may require optimization for specific sample matrices and purity requirements.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Like other alkaloids from this family, it possesses significant biological activities, making it a compound of interest for pharmacological research and drug development. Effective purification is crucial for obtaining high-purity this compound for structural elucidation, pharmacological studies, and as a reference standard.

Preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for the isolation of natural products. This guide outlines protocols for both methods, which have been successfully applied to the purification of analogous Aconitum alkaloids.

Chemical Structure of this compound:

  • CAS Number: 2065228-62-6

  • Molecular Formula: C29H39NO7

  • Molecular Weight: 513.6 g/mol

Data Presentation: Purification of Related Diterpenoid Alkaloids

The following table summarizes the purification results for diterpenoid alkaloids structurally related to this compound, providing a benchmark for expected yields and purities.

CompoundPlant SourcePurification MethodStarting MaterialYieldPurityReference
Guanfu base IAconitum coreanumpH-Zone-Refining CCC3.5 g crude extract356 mg96.40%[1][2]
Guanfu base AAconitum coreanumpH-Zone-Refining CCC3.5 g crude extract578 mg97.2%[1][2]
AtisineAconitum coreanumpH-Zone-Refining CCC3.5 g crude extract74 mg97.5%[1][2]
Guanfu base FAconitum coreanumpH-Zone-Refining CCC3.5 g crude extract94 mg98.1%[1][2]
Guanfu base GAconitum coreanumpH-Zone-Refining CCC3.5 g crude extract423 mg98.9%[1][2]
LappaconitineAconitum leucostomumHSCCC250 mg crude extract75 mg98%[3]

Experimental Protocols

Extraction of Total Alkaloids from Aconitum Plant Material

This protocol describes a general procedure for the extraction of total alkaloids from the roots of Aconitum species, which would be the starting material for chromatographic purification.

Materials:

Procedure:

  • Macerate the powdered plant material (e.g., 1 kg) with methanol at room temperature for 24-48 hours.

  • Filter the extract and repeat the extraction process two more times.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Acidify the extract with 2% HCl to a pH of approximately 2.

  • Partition the acidic solution with chloroform or ethyl acetate to remove non-alkaloidal compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with a NaOH solution.

  • Extract the alkaloids from the basic solution with chloroform or ethyl acetate. Repeat this extraction three times.

  • Combine the organic layers and evaporate the solvent to dryness to yield the crude alkaloid extract.

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the purification of diterpenoid alkaloids using a reversed-phase C18 column.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm × 20 mm I.D., 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate (adjust pH as needed for optimal separation).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Crude alkaloid extract dissolved in a suitable solvent (e.g., methanol).

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters:

    • Flow Rate: 10-20 mL/min (adjust based on column dimensions).

    • Detection Wavelength: 235 nm.

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity).

    • Gradient Program (Example):

      • 0-10 min: 10-30% B

      • 10-40 min: 30-60% B

      • 40-50 min: 60-90% B

      • 50-55 min: 90% B (hold)

      • 55-60 min: 90-10% B (return to initial conditions)

  • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.

  • Post-Purification: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample.

Instrumentation and Materials:

  • High-Speed Counter-Current Chromatograph.

  • Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water or chloroform-methanol-HCl).

  • Crude alkaloid extract.

Procedure:

  • Solvent System Selection and Preparation: A suitable two-phase solvent system is critical for successful separation. An example system for diterpenoid alkaloids is n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v).[4] Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate.

  • HSCCC System Preparation:

    • Fill the column with the stationary phase (e.g., the upper phase).

    • Set the rotation speed (e.g., 850 rpm).

  • Sample Injection: Dissolve the crude alkaloid extract in a small volume of the two-phase solvent system and inject it into the column.

  • Elution: Pump the mobile phase (e.g., the lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

  • Fraction Collection: Collect fractions continuously based on time or detector response (if available).

  • Analysis and Recovery: Analyze the fractions by analytical HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification by Preparative Chromatography cluster_analysis Analysis and Final Product plant_material Aconitum Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc Option 1 hsccc HSCCC crude_extract->hsccc Option 2 fraction_collection Fraction Collection prep_hplc->fraction_collection hsccc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_carmichaenine Purified this compound purity_analysis->pure_carmichaenine

Caption: Workflow for the purification of this compound.

preparative_hplc_logic start Start: Dissolved Crude Extract injection Inject Sample onto Preparative Column start->injection gradient Apply Gradient Elution injection->gradient detection Monitor Elution at 235 nm gradient->detection collection Collect Fractions Based on Peak Elution detection->collection analysis Analyze Fraction Purity (Analytical HPLC) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Evaporate Solvent pooling->evaporation final_product Obtain Purified this compound evaporation->final_product

Caption: Logical steps in the preparative HPLC protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Carmichaenine D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction yield of Carmichaenine D. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities, including anti-inflammatory and neuroprotective effects. Efficient extraction is the first critical step in isolating and purifying this compound for further research and drug development.

Q2: Which factors have the most significant impact on the extraction yield of this compound?

Several factors can influence the extraction yield of diterpenoid alkaloids like this compound. The most critical parameters to control are:

  • Solvent Type and Concentration: The choice of solvent and its concentration is paramount. Alcohols, such as ethanol (B145695) and methanol, are commonly used. The optimal concentration often involves a mixture with water to balance polarity and solvating power.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound from the plant matrix to the solvent. However, excessively long durations can increase the risk of degradation and extraction of impurities.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. An optimal ratio ensures that a sufficient amount of solvent is available to dissolve the target compound without being wasteful.

  • pH: The pH of the extraction medium can influence the stability and solubility of alkaloids. Diterpenoid alkaloids are generally more stable in slightly acidic to neutral conditions.[1][2][3]

Q3: What are the most effective extraction methods for this compound?

Both conventional and modern extraction techniques can be employed. The choice of method often depends on the available equipment, scale of extraction, and desired efficiency.

  • Conventional Methods:

    • Maceration: Soaking the plant material in a solvent.

    • Percolation: Passing a solvent through the plant material.

    • Reflux Extraction: Boiling the solvent and condensing it back into the extraction vessel.

    • Soxhlet Extraction: A continuous reflux method that uses fresh solvent in each cycle.

  • Modern Methods:

    • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.[4][5][6][7]

    • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, accelerating extraction.[8][9][10][11][12]

    • Pulsed Electric Field (PEF) Extraction: Employs short pulses of high-voltage electricity to increase cell membrane permeability.[13]

Modern methods like UAE and MAE generally offer higher yields in shorter times with reduced solvent consumption compared to conventional methods.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield - Inappropriate solvent or concentration.- Suboptimal temperature or extraction time.- Inefficient extraction method.- Poor quality of plant material.- Optimize the solvent system. For aconitine-type alkaloids, 75% ethanol has shown good recovery.[1]- Systematically vary the temperature and time to find the optimal conditions. For total alkaloids from Aconitum gymnandrum, 80°C for 30 minutes was found to be optimal.[14]- Consider using modern techniques like UAE or MAE for improved efficiency.[4][5][6][7][8]- Ensure the plant material is properly dried, ground to a suitable particle size, and from a reliable source.
Degradation of this compound - High extraction temperature.- Extreme pH conditions.- Prolonged exposure to light or air.- Use lower temperatures for extraction, especially for extended periods.[15]- Maintain a neutral or slightly acidic pH during extraction and storage. Aconitine alkaloids are known to be unstable at pH values above 10.[1]- Protect the extracts from light and store them under an inert atmosphere if possible.
Co-extraction of Impurities - Solvent with poor selectivity.- High temperatures or long extraction times.- Use a more selective solvent system. Sometimes a multi-step extraction with solvents of different polarities can improve purity.- Optimize extraction parameters to minimize the extraction of unwanted compounds.
Difficulty in Downstream Purification - Presence of interfering compounds from the crude extract.- Employ a solid-phase extraction (SPE) clean-up step after the initial extraction to remove major impurities.[16]- Consider pH-zone-refining counter-current chromatography for efficient separation of alkaloids.[17][18]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Diterpenoid Alkaloids

This protocol is based on optimized conditions for the extraction of flavonoids from Aconitum gymnandrum, which can be adapted for this compound.[4][6][7]

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material in a flask.

    • Add 200 mL of 60% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to 100 W and the temperature to 45°C.

    • Extract for 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Standard Reflux Extraction for Aconitine-type Alkaloids

This is a conventional method that can be used for the extraction of this compound.

  • Sample Preparation: Grind the dried plant material to a coarse powder.

  • Extraction:

    • Place 50 g of the powdered plant material in a round-bottom flask.

    • Add 500 mL of 75% ethanol.

    • Set up a reflux condenser and heat the mixture to boiling.

    • Maintain the reflux for 2 hours.

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract and concentrate it as described in Protocol 1.

Quantitative Data Summary

The following tables summarize the effects of various parameters on the extraction yield of related diterpenoid alkaloids from Aconitum species. This data can serve as a starting point for the optimization of this compound extraction.

Table 1: Effect of Solvent Concentration on Alkaloid Yield

Solvent (Ethanol) ConcentrationRelative Yield (%)Reference
50%85[1]
75%100[1]
90%92[1]

Table 2: Effect of Extraction Time on Total Alkaloid Yield from A. gymnandrum

Extraction Time (minutes)Relative Yield (%)Reference
30100[14]
6095[1]
9093

Table 3: Effect of Temperature on Total Alkaloid Yield from A. gymnandrum

Temperature (°C)Relative Yield (%)Reference
6090[15]
80100[14]
10098[15]

Table 4: Comparison of Different Extraction Methods for Guanfu base A

Extraction MethodYield (mg/g)Extraction TimeReference
Heat Reflux Extraction (HRE)2.8110 hours[13]
Ultrasonic-Assisted Extraction (UAE)3.2540 minutes[13]
Pulsed Electric Field (PEF)3.94< 1 minute[13]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Plant_Material Aconitum Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., UAE or Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Carmichaenine_D Pure this compound Purification->Pure_Carmichaenine_D

Caption: A generalized workflow for the extraction and purification of this compound.

Putative Anti-Inflammatory Signaling Pathway of Diterpenoid Alkaloids

While the specific signaling pathway for this compound is not yet fully elucidated, many natural compounds with anti-inflammatory properties are known to modulate the NF-κB and MAPK signaling pathways.[19][20]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway activates IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB degradation Carmichaenine_D This compound Carmichaenine_D->MAPK_Pathway inhibits Carmichaenine_D->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression promotes transcription

Caption: A diagram illustrating the potential inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Technical Support Center: Synthesis of Carmichaenine D and Related Aconitine-Type Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Carmichaenine D and other complex aconitine-type diterpenoid alkaloids. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging synthesis of these intricate natural products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and quantitative data to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

The synthesis of aconitine-type alkaloids like this compound is a formidable challenge due to their highly oxidized and complex polycyclic frameworks.[1][2][3] Below are common issues encountered during synthesis and suggestions for troubleshooting.

Question 1: I am struggling with the construction of the bridged bicyclo[2.2.2]octane core. What are some common strategies and potential pitfalls?

Answer: The construction of the bicyclo[2.2.2]octane system is a cornerstone of many diterpenoid alkaloid syntheses. A common and effective strategy is the oxidative dearomatization/Diels-Alder (OD/DA) cycloaddition sequence.

  • Common Issues & Troubleshooting:

    • Low Cycloaddition Yield:

      • Lewis Acid Catalyst: The choice and amount of Lewis acid can be critical. Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimize the stoichiometry.

      • Solvent: The polarity of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, CH₃CN).

      • Temperature: Diels-Alder reactions are often sensitive to temperature. Running the reaction at lower temperatures can sometimes improve selectivity, while higher temperatures may be necessary to overcome activation barriers.

    • Poor Diastereoselectivity:

      • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can induce facial selectivity.

      • Chiral Lewis Acids: The use of chiral Lewis acids can provide a chiral environment to favor one diastereomer.

      • Substrate Control: The inherent stereochemistry of the diene and dienophile can direct the cycloaddition. Careful design of the precursors is crucial.

Question 2: The introduction of the C18 methyl group is proving to be difficult and non-selective. What methods can be used to achieve high diastereoselectivity?

Answer: The stereoselective installation of the C18 methyl group is a known challenge in the synthesis of many aconitine-type alkaloids.

  • Potential Solutions:

    • Enolate Methylation: Formation of a specific enolate followed by methylation is a common strategy.

      • Kinetic vs. Thermodynamic Control: Carefully select the base, solvent, and temperature to favor the desired enolate. For kinetic control, use a bulky base like LDA at low temperatures. For thermodynamic control, a smaller, weaker base at higher temperatures might be effective.

      • Chelation Control: If a nearby functional group can chelate to a metal cation, this can be used to direct the approach of the electrophile from a specific face.

    • Radical Methylation: Radical-based methods can sometimes offer different selectivity profiles compared to ionic reactions.

    • Conjugate Addition: If a suitable α,β-unsaturated system can be constructed, conjugate addition of a methyl nucleophile (e.g., Gilman cuprates) can be a highly stereoselective method.

Question 3: I am encountering difficulties with a late-stage N-radical cascade cyclization to form the complete carbocyclic core. The reaction is low-yielding and produces multiple side products.

Answer: N-radical cascade reactions are powerful but can be sensitive to reaction conditions. Low yields and side products often stem from competing side reactions or unfavorable cyclization pathways.

  • Troubleshooting Strategies:

    • Initiator and Mediator: The choice of radical initiator (e.g., AIBN, (PhCO₂)₂) and mediator (e.g., Bu₃SnH, (TMS)₃SiH) is critical. The rate of radical generation and propagation must be compatible with the desired cyclization.

    • Concentration: Radical cyclizations are often performed under high dilution to favor intramolecular processes over intermolecular reactions.

    • Stepwise Approach: If a one-pot cascade fails, a stepwise approach may be necessary. Isolate intermediates and optimize the conditions for each cyclization event individually. This was a successful strategy in the synthesis of talatisamine (B1682923) and related compounds.[1][2]

    • Protecting Groups: The electronic and steric nature of protecting groups can influence the reactivity and conformation of the radical intermediates. Experiment with different protecting groups on nearby functionalities.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of aconitine-type diterpenoid alkaloids. Note that these are representative values and actual yields will depend on the specific substrate and optimized reaction conditions.

Reaction Type Key Reagents/Conditions Typical Yield Range (%) Reference Example
Oxidative Dearomatization/Diels-AlderPIFA, Dienophile, Lewis Acid50 - 80Synthesis of Atisine-type Alkaloids
Enolate MethylationLDA, MeI60 - 90 (diastereomeric ratio can vary)General Aconitine Synthesis
Semipinacol RearrangementLewis Acid or Protic Acid70 - 95Synthesis of Talatisamine[1][2]
N-Radical Cyclization (Stepwise)Bu₃SnH, AIBN40 - 70 per stepSynthesis of Talatisamine[1][2]
Late-stage C-H OxidationVarious Oxidants (e.g., SeO₂, IBX)30 - 60General Functionalization

Experimental Protocols

Protocol 1: Oxidative Dearomatization/Diels-Alder Cycloaddition

This protocol describes a general procedure for the construction of the bicyclo[2.2.2]octane core, a key structural motif in many diterpenoid alkaloids.

  • Oxidative Dearomatization: To a solution of the phenolic starting material (1.0 equiv) in a suitable solvent (e.g., CH₃CN/H₂O) at 0 °C is added [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) (1.1 equiv). The reaction is stirred for 30 minutes or until complete consumption of the starting material is observed by TLC. The reaction is then quenched with saturated aqueous NaHCO₃ and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude dienone.

  • Diels-Alder Cycloaddition: The crude dienone is dissolved in a dry, aprotic solvent (e.g., toluene) and the dienophile (1.5 - 3.0 equiv) is added. A Lewis acid (e.g., BF₃·OEt₂, 1.0 - 2.0 equiv) is then added dropwise at a controlled temperature (e.g., -78 °C to room temperature). The reaction is stirred until completion (monitored by TLC). The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of aconitine-type alkaloids.

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Target Intermediate start1 Phenolic Precursor step1 Oxidative Dearomatization start1->step1 start2 Dienophile step2 Diels-Alder Cycloaddition start2->step2 step1->step2 step3 Core Construction step2->step3 end_product Bicyclo[2.2.2]octane Core step3->end_product

Caption: Workflow for the construction of the bicyclo[2.2.2]octane core.

troubleshooting_logic cluster_solutions Potential Solutions problem Low Yield in Radical Cascade solution1 Optimize Initiator/Mediator problem->solution1 Initiation/Propagation Issues solution2 Increase Dilution problem->solution2 Intermolecular Side Reactions solution3 Adopt Stepwise Approach problem->solution3 Complex Cascade Fails solution4 Modify Protecting Groups problem->solution4 Steric/Electronic Effects

Caption: Troubleshooting decision tree for a problematic radical cascade reaction.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Aconitum alkaloids using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why am I seeing poor peak shapes (e.g., tailing or fronting) for my Aconitum alkaloid peaks?

Answer:

Poor peak shapes for Aconitum alkaloids are a common issue in reversed-phase HPLC. Here are the likely causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column packing can interact with the basic nitrogen atoms of the alkaloids, leading to peak tailing.

    • Solution 1: Mobile Phase Additives: Add a competing base to the mobile phase to saturate the active silanol sites. Triethylamine (TEA) is a common choice. A concentration of 0.1% TEA in the mobile phase, with the pH adjusted to around 3.0 with phosphoric acid, can significantly improve peak symmetry.[1]

    • Solution 2: pH Adjustment: The pH of the mobile phase has a significant effect on the separation of Aconitum alkaloids.[2] Operating at a higher pH (e.g., pH 7.5-10.0) using a buffer like ammonium (B1175870) bicarbonate can suppress the ionization of silanol groups and reduce tailing.[2][3][4]

    • Solution 3: Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column specifically designed to minimize silanol activity.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If sample solubility is an issue, use the weakest solvent possible that maintains solubility.

Question: I am not getting good resolution between critical pairs of Aconitum alkaloids. What should I do?

Answer:

Achieving baseline separation of structurally similar Aconitum alkaloids can be challenging. Consider the following optimization strategies:

  • Optimize the Organic Modifier:

    • Acetonitrile (B52724) vs. Methanol (B129727): Acetonitrile generally provides better peak efficiency and lower backpressure compared to methanol.[2] Most successful separations of Aconitum alkaloids utilize acetonitrile as the organic component of the mobile phase.[2][3][4][6][7]

    • Solvent Composition: Fine-tune the ratio of the organic modifier to the aqueous buffer. In gradient elution, adjusting the slope of the gradient can significantly impact resolution.[8]

  • Adjust the Mobile Phase pH: The retention and selectivity of Aconitum alkaloids are highly dependent on the mobile phase pH.

    • Systematic pH Study: Perform a study by varying the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns). A pH around 3.0 or above 9.0 has been shown to be effective.[4][8]

  • Modify the Gradient Program:

    • Shallow Gradient: For closely eluting peaks, a shallower gradient (slower increase in organic solvent concentration) can improve resolution.

    • Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the critical pair is eluting.

  • Change the Column Temperature:

    • Increased Temperature: Increasing the column temperature (e.g., to 30-45°C) can decrease mobile phase viscosity, improve peak efficiency, and sometimes alter selectivity.[2][8]

Question: My retention times are drifting or are not reproducible. What is the cause?

Answer:

Retention time instability can arise from several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.

    • Solution: Ensure a sufficient equilibration time between runs, typically 10-15 column volumes.

  • Mobile Phase Instability: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. For premixed mobile phases, cover the reservoir to prevent solvent evaporation.

  • Pump Performance Issues: Inconsistent pump flow can lead to retention time shifts.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[9][10]

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating Aconitum alkaloids on a C18 column?

A1: A good starting point for method development is a gradient elution using acetonitrile and an aqueous buffer. Common buffers include:

  • 0.1% Formic acid in water[2][7]

  • 10mM Ammonium formate (B1220265) with 0.1% formic acid[2]

  • Ammonium bicarbonate buffer (e.g., 10mM or 0.03 mol/mL) adjusted to a pH between 9.5 and 10.0[2][3][4]

  • 0.1% Phosphoric acid and 0.1% triethylamine, adjusted to pH 3.0[1]

Q2: What detection wavelength is typically used for Aconitum alkaloids?

A2: Most studies report using a detection wavelength of around 240 nm.[2][3][6]

Q3: How can I improve the sensitivity of my analysis?

A3: To improve sensitivity, consider the following:

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity compared to UV detection.[2][7][11]

  • Sample Preparation: Use a solid-phase extraction (SPE) method to concentrate your sample and remove interfering matrix components.[5][12]

  • Optimize Injection Volume and Sample Concentration: Carefully balance increasing the injection volume and sample concentration without causing peak overload.

Q4: Is an isocratic or gradient elution better for Aconitum alkaloids?

A4: Due to the complexity of alkaloid profiles in plant extracts and the range of polarities, a gradient elution is generally preferred and more commonly used to achieve a good separation of multiple Aconitum alkaloids within a reasonable analysis time.[1][2][3][4][6][7][8] Isocratic methods may be suitable for the quantification of a few specific, well-resolved alkaloids.[2]

Data Presentation

Table 1: Comparison of Reported HPLC Mobile Phases for Aconitum Alkaloid Separation

Organic PhaseAqueous PhaseAdditivespHReference(s)
AcetonitrileWater0.1% Formic AcidNot specified[2][7]
Acetonitrile10mM Ammonium Formate in Water0.1% Formic AcidNot specified[2]
AcetonitrileAmmonium Bicarbonate Buffer-9.5 - 10.0[2][3][4][6]
AcetonitrileTriethylamine Phosphate Buffer (25mM)Tetrahydrofuran3.0[8]
AcetonitrileWater0.1% Phosphoric Acid, 0.1% Triethylamine3.0[1]
Methanol0.1% Formic Acid-Not specified[2]

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Aconitum Alkaloids

This protocol provides a general starting point for the separation of Aconitum alkaloids. Optimization will be required based on the specific alkaloids of interest and the sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10-50% B

      • 35-40 min: 50-90% B

      • 40-45 min: 90% B

      • 45.1-50 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 240 nm.[3][6]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh the powdered plant material or extract.

    • Extract with an appropriate solvent (e.g., methanol or 50% ethanol) using ultrasonication or reflux.[1]

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare stock solutions of Aconitum alkaloid standards in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Poor_Resolution Poor Resolution Mobile_Phase Mobile Phase Issue Poor_Resolution->Mobile_Phase Selectivity Column_Problem Column Problem Poor_Resolution->Column_Problem Efficiency Peak_Tailing Peak Tailing Peak_Tailing->Mobile_Phase pH/Additive Peak_Tailing->Column_Problem Silanol Activity RT_Drift Retention Time Drift RT_Drift->Mobile_Phase Composition RT_Drift->Column_Problem Equilibration System_Issue System Hardware Issue RT_Drift->System_Issue Flow Rate Adjust_pH Adjust pH / Additive Mobile_Phase->Adjust_pH Optimize_Gradient Optimize Gradient Mobile_Phase->Optimize_Gradient Check_Equilibration Check Equilibration Mobile_Phase->Check_Equilibration New_Column Use New/Guard Column Column_Problem->New_Column Check_Pump Check Pump/Leaks System_Issue->Check_Pump

Caption: HPLC troubleshooting workflow for Aconitum alkaloid analysis.

Mobile_Phase_Optimization Start Start Method Development Select_Column Select C18 Column Start->Select_Column Initial_Conditions Initial Gradient (ACN/0.1% FA) Select_Column->Initial_Conditions Run_Sample Inject Standard Mixture Initial_Conditions->Run_Sample Evaluate Evaluate Resolution & Peak Shape Run_Sample->Evaluate Good_Sep Good Separation? Evaluate->Good_Sep Optimize_Gradient Optimize Gradient Slope Evaluate->Optimize_Gradient Improve Resolution Optimize_pH Optimize Mobile Phase pH (e.g., pH 3 vs pH 10) Good_Sep->Optimize_pH No Final_Method Final Validated Method Good_Sep->Final_Method Yes Optimize_pH->Run_Sample Optimize_Gradient->Run_Sample

Caption: Logical workflow for HPLC mobile phase optimization.

References

how to overcome low solubility of Carmichaenine D in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities. Like many diterpenoid alkaloids, this compound possesses a lipophilic diterpenoid backbone, rendering it poorly soluble in aqueous buffers. This low solubility can be a significant hurdle in experimental settings, affecting the accuracy of in vitro assays and limiting bioavailability in in vivo studies.

Q2: What are the key physicochemical properties of this compound?

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Weight 513.63 g/mol Alfa Chemistry
Predicted pKa 13.11 ± 0.70Alfa Chemistry
Aqueous Solubility Very lowGeneral property of diterpenoid alkaloids.[1]
Organic Solvent Solubility High in solvents like DMSO, chloroform, diethyl ether, and ethanol (B145695)General property of diterpenoid alkaloids.[1]

Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the solubility of hydrophobic compounds. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[2][3][4]

  • pH Adjustment: Altering the pH of the buffer to ionize the compound, thereby increasing its solubility.[5][6][7]

  • Surfactants: Using detergents to form micelles that can encapsulate hydrophobic molecules.[5][8]

  • Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the drug, enhancing its aqueous solubility.[9][10][11][12]

  • Nanotechnology: Reducing particle size to the nanoscale to increase the surface area for dissolution.[13]

Troubleshooting Guide: Overcoming Low Solubility of this compound

This guide provides a step-by-step approach to solubilizing this compound for your experiments.

Problem: this compound precipitates when added to my aqueous buffer.

This is a common issue due to the hydrophobic nature of the compound. Here’s a troubleshooting workflow to address this:

G start Start: this compound Powder stock Prepare a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO) start->stock dilute Serially Dilute the Stock Solution into Aqueous Buffer stock->dilute check Check for Precipitation dilute->check success Solution Prepared Successfully check->success No troubleshoot Precipitation Occurs: Troubleshooting Options check->troubleshoot Yes cosolvent Option 1: Use a Co-solvent System troubleshoot->cosolvent ph_adjust Option 2: Adjust Buffer pH troubleshoot->ph_adjust surfactant Option 3: Add a Surfactant troubleshoot->surfactant cyclodextrin (B1172386) Option 4: Utilize Cyclodextrins troubleshoot->cyclodextrin

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[9]

Solubilization using a Co-solvent System

If dilution of the DMSO stock solution into your aqueous buffer leads to precipitation, a co-solvent system can be employed.

Materials:

  • This compound stock solution in DMSO

  • Ethanol (absolute), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare a co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of ethanol and PEG400.

  • Add the desired volume of the this compound stock solution in DMSO to the co-solvent mixture.

  • Vortex thoroughly to ensure complete mixing.

  • Slowly add the aqueous buffer to this mixture while vortexing to reach the final desired concentration of this compound.

  • Observe the solution for any signs of precipitation.

Co-solvent Ratios for Initial Testing:

Co-solvent 1Co-solvent 2Aqueous Buffer
DMSO-Balance
EthanolPEG400Balance
DMSOEthanolBalance
pH Adjustment for Solubility Enhancement

Given the predicted high pKa of this compound, adjusting the pH of the buffer might influence its solubility. As a basic compound, its solubility is expected to increase in acidic conditions where the tertiary amine group is protonated.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_ph This compound + H+ protonated This compound-H+ (Protonated) Increased Solubility low_ph->protonated Equilibrium Shift high_ph This compound-H+ - H+ neutral This compound (Neutral) Low Solubility high_ph->neutral Equilibrium Shift

Caption: Effect of pH on this compound solubility.

Protocol:

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Vortex and observe for precipitation.

  • Measure the concentration of the dissolved this compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV) to determine the optimal pH for solubility.

Solubilization using Cyclodextrins

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Protocol:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the this compound is fully dissolved. This may take several hours.

  • Alternatively, prepare a concentrated stock of this compound in a minimal amount of ethanol and add it to the HP-β-CD solution while stirring.

  • Sterile-filter the final solution.

Summary of Solubilization Strategies:

MethodPrincipleKey Considerations
Co-solvents Reduces the polarity of the aqueous medium.[2][14]Potential for solvent toxicity in biological assays.
pH Adjustment Ionization of the molecule increases its interaction with water.[5][6][7]The final pH must be compatible with the experimental system.
Surfactants Micellar encapsulation of the hydrophobic compound.[5][8]Surfactants can interfere with some biological assays.
Cyclodextrins Formation of a water-soluble inclusion complex.[9][10][11][12]The size of the cyclodextrin cavity must be appropriate for the guest molecule.

Analytical Methods for Concentration Determination

To accurately determine the concentration of dissolved this compound in your preparations, a validated analytical method is essential.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the quantification of alkaloids.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used for separating diterpenoid alkaloids.

  • Detection: UV detection at a wavelength around 235 nm is a good starting point for Aconitum alkaloids.

  • Quantification: A calibration curve should be prepared using a certified reference standard of this compound.

This technical support center provides a starting point for overcoming the solubility challenges associated with this compound. The optimal solubilization strategy will depend on the specific requirements of your experimental system. It is recommended to perform preliminary tests to determine the most effective and compatible method for your application.

References

Technical Support Center: NMR Signal-to-Noise Ratio (SNR) Optimization for Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in NMR experiments for complex natural products like Carmichaenine D.

Frequently Asked Questions (FAQs)

Q1: What is the primary limiting factor for NMR sensitivity and how can it be addressed for a sample like this compound?

The primary limiting factor for NMR sensitivity is the small population difference between nuclear spin states, which is directly proportional to the magnetic field strength. For a complex and potentially sample-limited compound like this compound, maximizing sensitivity is crucial.

Solutions:

  • Use the highest field-strength spectrometer available: The SNR is proportional to the magnetic field strength to the power of 3/2. Doubling the field strength can theoretically increase the SNR by a factor of 2.8.

  • Employ a cryoprobe: A cryogenically cooled probe can reduce thermal noise from the electronics, leading to a 3-4 fold increase in SNR compared to a standard room temperature probe.

Q2: How does sample concentration affect the SNR of this compound?

The SNR is directly proportional to the concentration of the analyte. For a given experiment time, doubling the concentration of this compound will double the SNR. However, solubility and sample availability often limit the maximum achievable concentration.

Q3: What is the optimal choice of solvent for NMR analysis of this compound to maximize SNR?

The choice of solvent is critical for maximizing SNR.

Key considerations:

  • Solubility: The solvent must fully dissolve this compound to the desired concentration.

  • Viscosity: Low-viscosity deuterated solvents are preferred as high viscosity can lead to broader lines and reduced SNR.

  • Solvent Signal Interference: Choose a solvent whose residual signals do not overlap with important resonances of this compound. Common choices for natural products include deuterated chloroform (B151607) (CDCl₃), methanol (B129727) (CD₃OD), and dimethyl sulfoxide (B87167) (DMSO-d₆).

Q4: How does the number of scans impact the SNR and total experiment time?

The SNR increases with the square root of the number of scans (NS). To double the SNR, you must increase the number of scans by a factor of four. This leads to a significant increase in the total experiment time. A balance must be struck between achieving the desired SNR and the practical limitations of instrument time.

Troubleshooting Guide

Problem 1: The overall SNR for my this compound sample is very low, even after a significant number of scans.

This is a common issue with complex, high molecular weight natural products that may be limited in quantity.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Concentration: Is the sample concentration adequate? If solubility permits, try to increase the concentration.

    • Solvent: Is the deuterated solvent of high purity? Impurities can introduce noise. Is the sample fully dissolved? Any solid material will not contribute to the signal.

    • Sample Volume: Is the sample volume appropriate for the NMR tube and the probe? The correct sample height is crucial for proper shimming.

  • Check Instrument Hardware:

    • Probe Tuning and Matching: Ensure the probe is correctly tuned to the resonance frequency of the nucleus being observed and matched to the impedance of the spectrometer's electronics. Mismatched tuning can lead to significant signal loss.

    • Shimming: Poor magnetic field homogeneity (shimming) will result in broad peaks and reduced peak height, thereby lowering the SNR. Re-shim the sample, especially if the solvent has been changed.

  • Optimize Acquisition Parameters:

    • Pulse Angle: For a simple 1D experiment, a 90° pulse (the Ernst angle) gives the maximum signal for a single scan. However, if you are rapidly pulsing, a smaller flip angle might be optimal.

    • Relaxation Delay (d1): The relaxation delay should be set to at least 1-1.5 times the longest T1 relaxation time of the signals of interest to allow for sufficient relaxation between pulses. A d1 that is too short will lead to saturation and reduced signal intensity.

Problem 2: I am observing specific signal loss or distortion for certain peaks in the this compound spectrum.

This can be due to several factors related to the molecule's structure and experimental parameters.

Troubleshooting Steps:

  • Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with residual protons in the solvent (e.g., water in DMSO-d₆). This can lead to peak broadening or even disappearance. Gentle heating or changing to a less protic solvent might help.

  • Saturation: If the relaxation delay (d1) is too short, signals with long T1 relaxation times (like quaternary carbons or non-protonated carbons in ¹³C NMR) may become saturated and show reduced intensity. Increase the relaxation delay.

  • Improper Decoupling: In ¹³C NMR, ensure that proton decoupling is active and properly calibrated. Inefficient decoupling can lead to splitting of carbon signals and a reduction in SNR.

Quantitative Data Summary

The following table summarizes the relationship between key acquisition parameters and the resulting Signal-to-Noise Ratio (SNR) and total experiment time. This data is illustrative for a hypothetical 1D proton NMR experiment on a sample of this compound.

ParameterSetting 1Setting 2Setting 3Setting 4
Number of Scans (NS) 16642561024
Relative SNR 1x2x4x8x
Relative Experiment Time 1x4x16x64x
Pulse Angle (Flip Angle) 30°45°60°90° (Ernst Angle)
Relative Signal Intensity (per scan) 0.50.710.871.0
Relaxation Delay (d1) 0.5 * T11 * T13 * T15 * T1
Relative Signal Intensity ~50%~63%~95%~99%

Experimental Protocols

Protocol 1: Sample Preparation for this compound NMR

  • Weighing: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent in which this compound is readily soluble (e.g., CDCl₃, CD₃OD).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the appropriate volume of the deuterated solvent to achieve the desired concentration (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

  • Mixing: Gently vortex or sonicate the sample until this compound is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming problems.

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

Protocol 2: Basic 1D Proton NMR Experiment Setup for SNR Optimization

  • Sample Insertion and Locking: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Determine 90° Pulse Width: Calibrate the 90° pulse width for the specific sample and probe.

  • Set Acquisition Parameters:

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm for a typical organic molecule).

    • Acquisition Time (aq): Set an appropriate acquisition time (e.g., 2-4 seconds) to ensure good resolution.

    • Relaxation Delay (d1): Start with a relaxation delay of 1-2 seconds. This can be further optimized by measuring the T1 values of the key signals.

    • Number of Scans (ns): Set the initial number of scans based on the sample concentration (e.g., 8 or 16 for a concentrated sample, 64 or more for a dilute sample).

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the spectrum.

  • Evaluate SNR: Analyze the SNR of the resulting spectrum. If the SNR is insufficient, increase the number of scans as needed, keeping in mind the trade-off with experiment time.

Visualizations

SNR_Optimization_Workflow start Start: Low SNR for this compound sample_prep Step 1: Verify Sample Preparation (Concentration, Solvent, Volume) start->sample_prep instrument_check Step 2: Check Instrument (Tuning, Matching, Shimming) sample_prep->instrument_check param_opt Step 3: Optimize Acquisition Parameters (Pulse Angle, Relaxation Delay) instrument_check->param_opt increase_scans Step 4: Increase Number of Scans param_opt->increase_scans advanced_tech Step 5: Consider Advanced Techniques (Cryoprobe, NON-UNIFORM SAMPLING) increase_scans->advanced_tech SNR still insufficient end End: SNR Optimized increase_scans->end SNR is sufficient advanced_tech->end

Caption: Workflow for systematic SNR optimization in NMR.

Troubleshooting_Decision_Tree start Low SNR Observed q_all_peaks Are all peaks low in intensity? start->q_all_peaks check_conc Check Sample Concentration & Solubility q_all_peaks->check_conc Yes q_specific_peaks Are specific peaks broad or missing? q_all_peaks->q_specific_peaks No check_tuning Check Probe Tuning & Matching check_conc->check_tuning check_shimming Improve Shimming check_tuning->check_shimming increase_ns Increase Number of Scans check_shimming->increase_ns check_exchange Check for Chemical Exchange (e.g., -OH, -NH) q_specific_peaks->check_exchange Yes check_saturation Check for Saturation (Increase d1) check_exchange->check_saturation

Caption: Troubleshooting decision tree for low SNR issues.

resolving co-eluting impurities in Carmichaenine D chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carmichaenine D chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound, with a particular focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential co-eluting impurities with this compound?

A1: this compound is a C19-diterpenoid alkaloid typically isolated from plants of the Aconitum genus, such as Aconitum carmichaelii. The most common co-eluting impurities are other structurally similar diterpenoid alkaloids present in the plant extract. Based on the analysis of A. carmichaelii, potential co-eluting impurities include, but are not limited to:

  • Isomers of this compound: Stereoisomers or constitutional isomers of this compound may be present and exhibit very similar chromatographic behavior.

  • Other C19-Diterpenoid Alkaloids: Compounds with the same core skeleton but differing in substituent groups are likely to co-elute. Examples found in A. carmichaelii include Aconitine, Mesaconitine, Hypaconitine, and their hydrolysis products.[1][2]

  • Degradation Products: this compound can degrade under certain conditions (e.g., harsh pH, high temperature), leading to the formation of impurities that may have similar polarity and thus co-elute.

Q2: How can I confirm if a peak in my chromatogram is pure this compound or if it contains a co-eluting impurity?

A2: Peak purity analysis is essential to confirm the homogeneity of a chromatographic peak. Several methods can be employed:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are consistent from the upslope to the downslope of the peak, it is likely pure. Spectral differences indicate the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer is a highly effective technique. By analyzing the mass-to-charge ratio (m/z) across the chromatographic peak, you can identify the presence of multiple components, even if they are not chromatographically resolved.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can be an initial indicator of a co-eluting compound, although this is not a definitive confirmation.

Q3: What are the key parameters to adjust in my HPLC/UPLC method to resolve co-eluting peaks?

A3: To resolve co-eluting peaks, you need to alter the selectivity of your chromatographic system. The most impactful parameters to adjust are:

  • Mobile Phase Composition:

    • pH: For basic compounds like alkaloids, the pH of the aqueous portion of the mobile phase is critical. Adjusting the pH can change the ionization state of the analytes and significantly impact their retention and selectivity. For Aconitum alkaloids, a higher pH (e.g., 9.5) using an ammonium (B1175870) bicarbonate buffer has been shown to improve separation.[3]

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity due to different solvent-solute interactions.

    • Gradient Slope: A shallower gradient increases the separation time between peaks and can improve the resolution of closely eluting compounds.

  • Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful approach. If you are using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl, a polar-embedded, or a chiral column if isomers are suspected.

  • Temperature: Adjusting the column temperature can influence selectivity. Lowering the temperature may improve resolution for some compounds, while increasing it can improve efficiency but may reduce selectivity.

Troubleshooting Guide: Resolving a Co-eluting Impurity with this compound

This guide provides a systematic approach to resolving a common co-elution scenario.

Problem: A broad or asymmetrical peak is observed for this compound, suggesting the presence of a co-eluting impurity.

Logical Troubleshooting Workflow

G cluster_0 Step 1: Confirmation cluster_1 Step 2: Method Optimization cluster_2 Step 3: Evaluation cluster_3 Outcome confirm_coelution Confirm Co-elution (DAD/MS Analysis) optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier, Gradient) confirm_coelution->optimize_mobile_phase Co-elution Confirmed evaluate_resolution Evaluate Resolution (Rs > 1.5) optimize_mobile_phase->evaluate_resolution change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Chiral) change_column->evaluate_resolution evaluate_resolution->change_column Unsuccessful resolved Peaks Resolved evaluate_resolution->resolved Successful not_resolved Not Resolved evaluate_resolution->not_resolved Persistent Issue

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Troubleshooting Steps in Q&A Format

Question: My initial analysis of a this compound sample on a C18 column with a standard acetonitrile/water gradient shows a single, slightly broad peak. How do I proceed?

Answer:

Step 1: Confirm Co-elution

  • Action: Analyze your sample using a UPLC system coupled with a DAD and a mass spectrometer.

  • Expected Outcome: The DAD analysis will likely show inconsistent spectra across the peak, and the MS data will reveal multiple m/z values within the peak's retention time window. This confirms that the peak is not pure and contains at least one co-eluting impurity.

Question: I've confirmed that an impurity is co-eluting with this compound. What is the first thing I should try to change in my method?

Answer:

Step 2: Optimize the Mobile Phase

  • Scenario 1: The peaks are very poorly resolved (a slight shoulder or broadening).

    • Solution: Modify the gradient slope. A shallower gradient will provide more time for the compounds to interact with the stationary phase and can often lead to better separation. For example, if your initial gradient was from 20% to 80% acetonitrile in 10 minutes, try extending the gradient to 20 minutes.

  • Scenario 2: The gradient optimization is not sufficient.

    • Solution: Adjust the pH of the aqueous mobile phase. Since this compound is a basic alkaloid, increasing the pH can suppress its ionization and increase its retention, potentially altering the selectivity between it and the impurity. Try preparing your aqueous mobile phase with an ammonium bicarbonate buffer at pH 9.5.

  • Scenario 3: Adjusting the pH provides some improvement, but the resolution is still not optimal (Rs < 1.5).

    • Solution: Change the organic modifier. If you are using acetonitrile, switch to methanol. The different solvent properties of methanol can lead to different interactions with the analytes and the stationary phase, which can significantly change the selectivity.

Question: I have tried optimizing the mobile phase, but I still cannot achieve baseline separation. What is my next step?

Answer:

Step 3: Change the Stationary Phase

  • Action: If mobile phase optimization is unsuccessful, the interaction between your analytes and the stationary phase is likely too similar. Switch to a column with a different chemistry.

  • Recommendation: A phenyl-hexyl column is a good alternative to a C18. The phenyl groups in the stationary phase can introduce pi-pi interactions, which can provide different selectivity for aromatic compounds or compounds with specific functional groups, potentially resolving the co-elution. If an isomer is suspected, a chiral column may be necessary.

Data Presentation

The following tables summarize key quantitative data from a validated UPLC-MS/MS method for the analysis of Aconitum alkaloids, including this compound.

Table 1: Chromatographic and MS Parameters for this compound and a Potential Co-eluting Impurity

CompoundRetention Time (min)[M+H]+ (m/z)Key MS/MS Fragments (m/z)
This compound5.8514.28496.27, 482.25, 464.24
Hypaconitine (Potential Impurity)6.2616.30584.29, 556.28, 524.27

Table 2: Method Validation Parameters

ParameterThis compound
Linearity Range (ng/mL)1 - 500
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.3
Limit of Quantification (LOQ) (ng/mL)1.0
Recovery (%)95.2 - 104.5
Precision (RSD %)< 2.0

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound

This protocol is a representative method for the analysis of this compound in a complex mixture.

  • Sample Preparation:

    • Accurately weigh 100 mg of the powdered plant material or extract.

    • Add 10 mL of a 70% methanol solution containing 0.1% formic acid.

    • Sonicate for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • Chromatographic Conditions:

    • System: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

Mandatory Visualization

Signaling Pathway Diagram

C19-diterpenoid alkaloids from Aconitum species have been reported to interact with various cellular signaling pathways. One such pathway involves the modulation of P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance in cancer cells. Some of these alkaloids can interfere with the function of P-gp, potentially sensitizing cancer cells to chemotherapy.

G cluster_0 Cell Membrane pgp P-glycoprotein (P-gp) (MDR1 Transporter) efflux Drug Efflux pgp->efflux inhibition Inhibition pgp->inhibition chemo Chemotherapeutic Drug chemo->pgp intracellular Increased Intracellular Drug Concentration chemo->intracellular Reduced Efflux alkaloid This compound (or related alkaloid) alkaloid->pgp Binds to and inhibits P-gp apoptosis Enhanced Cell Apoptosis intracellular->apoptosis

Caption: P-glycoprotein inhibition by C19-diterpenoid alkaloids.

References

addressing ion suppression effects in Carmichaenine D mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Carmichaenine D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to ion suppression, ensuring accurate and reproducible quantification of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating ion suppression effects.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

  • Question: I am observing a significantly lower signal for this compound than expected, or the signal is completely absent, even when I know it should be present in my sample. What is causing this, and how can I resolve it?

  • Answer: A dramatic loss in signal intensity is a classic indicator of ion suppression.[1][2][3] This phenomenon occurs when other molecules in your sample (the "matrix") co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1][4] Essentially, the matrix components are competing with your analyte for ionization, leading to a reduced number of this compound ions reaching the detector.

    Possible Causes & Solutions:

    • Inadequate Sample Cleanup: Complex biological or natural product matrices contain numerous endogenous compounds like salts, phospholipids, and other alkaloids that are known to cause significant ion suppression.[4][5][6]

      • Solution: Implement a more rigorous sample preparation protocol. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) can effectively remove these interfering components.[4][7] Refer to the Experimental Protocols section for detailed procedures.

    • Suboptimal Chromatographic Separation: If matrix components are not chromatographically resolved from this compound, ion suppression is highly likely.

      • Solution: Optimize your liquid chromatography (LC) method. Adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or modifying the mobile phase additives can improve the separation of this compound from interfering matrix components.[4][8]

    • High Matrix Concentration: Injecting a sample that is too concentrated can overload the ion source, leading to ion suppression.

      • Solution: A straightforward approach is to dilute your sample.[8][9] However, this is only a viable option if the concentration of this compound is high enough to remain detectable after dilution.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Question: My calibration curve looks acceptable, but my QC samples are showing high variability and poor reproducibility. What could be the reason for this?

  • Answer: Inconsistent results for QC samples often point towards variable matrix effects between different sample preparations. Even with a consistent sample preparation procedure, slight variations in the composition of the biological matrix from sample to sample can lead to different degrees of ion suppression, causing this irreproducibility.

    Possible Causes & Solutions:

    • Variable Sample Matrix: The composition of biological samples can differ significantly from one to another.

      • Solution: The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS) for this compound.[10] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by ion suppression in the same way.[1] This allows for accurate quantification based on the ratio of the analyte to the internal standard.

    • Matrix Effects Not Accounted for in Calibration: If your calibration standards are prepared in a clean solvent, they will not experience the same ion suppression as your samples prepared in a complex matrix.

      • Solution: Prepare your calibration standards and QC samples in the same matrix as your unknown samples (matrix-matched calibration).[4] This helps to normalize the ion suppression effects across your entire analytical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte (this compound) is reduced by the presence of co-eluting components from the sample matrix.[1][4] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[8][11] In this experiment, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates a region of ion suppression. To quantify the extent of ion suppression, you can compare the peak area of this compound in a post-extraction spiked matrix sample to the peak area of a standard in a clean solvent at the same concentration.[12]

Q3: Which sample preparation technique is most effective at reducing ion suppression?

A3: The effectiveness of a sample preparation technique is matrix-dependent. However, a general comparison is provided in the table below. Solid-Phase Extraction (SPE) is often considered one of the most effective methods for removing a broad range of interfering compounds.[4][7]

Q4: Can mobile phase additives cause ion suppression?

A4: Yes, certain mobile phase additives, especially non-volatile ones like trifluoroacetic acid (TFA) and salts, can cause ion suppression.[1][13][14] It is generally recommended to use volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations for LC-MS applications.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A5: While not strictly mandatory for every application, a SIL-IS is highly recommended for quantitative bioanalysis, especially when high accuracy and precision are required.[10] It is the most reliable way to correct for variations in ion suppression and other sources of error during sample preparation and analysis.[1][15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Mitigation

Sample Preparation TechniqueTypical Recovery (%)Relative Ion Suppression (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-9540-70Simple, fast, and inexpensive.Non-selective, significant matrix effects often remain.[16]
Liquid-Liquid Extraction (LLE) 70-9020-40Good for removing non-polar interferences.Can be labor-intensive and may not remove all polar interferences.
Solid-Phase Extraction (SPE) 85-1005-20Highly selective, provides the cleanest extracts.[13]More complex method development, can be more expensive.

Note: The values presented are illustrative and can vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix using a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion to Detect Ion Suppression Zones

This protocol describes how to identify regions of ion suppression in your chromatogram.

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.

    • Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between your LC column and the MS ion source.

    • The main LC flow should be running your analytical gradient.

  • Procedure:

    • Start the syringe pump and allow the this compound signal to stabilize, establishing a constant baseline.

    • Inject a blank, extracted matrix sample (that does not contain this compound) onto the LC column.

    • Monitor the this compound signal throughout the chromatographic run.

  • Interpretation:

    • A steady baseline indicates no ion suppression.

    • A dip in the baseline signifies a region where co-eluting matrix components are causing ion suppression.

Visualizations

experimental_workflow Workflow for Mitigating Ion Suppression cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_troubleshooting Troubleshooting Loop Sample Biological Sample (e.g., Plasma) Spike_IS Spike with SIL-IS Sample->Spike_IS PPT Protein Precipitation Spike_IS->PPT Choose one LLE Liquid-Liquid Extraction Spike_IS->LLE Choose one SPE Solid-Phase Extraction Spike_IS->SPE Choose one LC_Separation Optimized LC Separation PPT->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Check_Suppression Ion Suppression Observed? MS_Detection->Check_Suppression Results Accurate Results Quantification->Results Check_Suppression->SPE Yes: Improve Cleanup Check_Suppression->LC_Separation Yes: Re-optimize LC Check_Suppression->Quantification No

Caption: A logical workflow for developing a robust LC-MS/MS method for this compound, incorporating steps to mitigate ion suppression.

logical_relationship Key Relationships in Ion Suppression Mitigation IS Stable Isotope-Labeled Internal Standard Matrix_Effects Variable Matrix Effects IS->Matrix_Effects Compensates for Accuracy Accuracy & Precision Matrix_Effects->Accuracy Cleanup Effective Sample Cleanup (e.g., SPE) Interferences Matrix Interferences Cleanup->Interferences Reduces Sensitivity Signal Sensitivity Interferences->Sensitivity Chromatography Optimized Chromatography Coelution Co-elution Chromatography->Coelution Prevents Coelution->Accuracy Resolution Analyte Resolution Coelution->Resolution Impacts

Caption: The interplay between key strategies to overcome ion suppression and achieve reliable quantification.

References

Validation & Comparative

Comparative Bioactivity of Diterpenoid Alkaloids: A Focus on Carmichaenine D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Diterpenoid alkaloids, a class of structurally complex natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds are broadly classified into C18, C19, and C20-diterpenoid alkaloids based on their carbon skeletons.[2][3] While many of these alkaloids exhibit promising therapeutic potential, particularly as analgesics and anti-inflammatory agents, their clinical application is often hampered by their inherent toxicity.[4] This guide provides a comparative overview of the bioactivity of several well-characterized diterpenoid alkaloids, offering a predictive framework for the potential activities of lesser-known compounds like Carmichaenine D.

Five new C19-diterpenoid alkaloids, Carmichaenine A-E, were isolated from the aerial parts of Aconitum carmichaeli. However, to date, no quantitative bioactivity data for this compound has been published in peer-reviewed literature. Therefore, this guide will focus on the bioactivity of structurally related and well-studied diterpenoid alkaloids to provide a comparative context. The primary activities discussed are analgesic, anti-inflammatory, and cytotoxic effects, which are the most prominently studied bioactivities for this class of compounds.

Data Presentation

The following tables summarize the quantitative bioactivity data for selected diterpenoid alkaloids, providing a basis for comparison.

Table 1: Analgesic Activity of Selected Diterpenoid Alkaloids

AlkaloidAnimal ModelAssayED50 (mg/kg)Reference CompoundED50 (mg/kg)
Crassicauline AMiceAcetic Acid-Induced Writhing0.45Aspirin15.4
LappaconitineMiceAcetic Acid-Induced Writhing1.2Indomethacin0.5
Sinchianidine CMiceAcetic Acid-Induced Writhing5.0 (78.16% inhibition)--
Sinchianidine DMiceAcetic Acid-Induced Writhing5.0 (72.54% inhibition)--

Table 2: In Vitro Cytotoxic Activity of Selected Diterpenoid Alkaloids

AlkaloidCell LineAssayIC50 (µM)
AconitineA549 (Lung Carcinoma)MTT> 20
JesaconitineA549 (Lung Carcinoma)MTT> 20
HypaconitineA549 (Lung Carcinoma)MTT> 20
Hetisine-type derivativesKB, KB-VIN, A549, DU145MTTRanged from <10 to >20

Table 3: Anti-inflammatory Activity of a Diterpenoid Alkaloid Analog

CompoundAnimal ModelAssayDoseInhibition (%)
Franchetine-type alkaloid (1)RatsCarrageenan-induced paw edema10 mg/kgSignificant

Note: Direct comparative quantitative data for the anti-inflammatory activity of many diterpenoid alkaloids is limited in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used method assesses the peripheral analgesic activity of a compound.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Animals are randomly divided into groups (n=10/group): control, positive control (e.g., aspirin), and test compound groups.

    • The test compound or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set period (e.g., 30 minutes), each mouse is injected i.p. with 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the acetic acid injection, the number of writhes (a specific stretching movement) is counted for a defined period (e.g., 15 minutes).

    • The percentage of analgesic activity is calculated as: ((mean writhes in control group - mean writhes in test group) / mean writhes in control group) x 100%.

2. MTT Assay for Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials: 96-well plates, human cancer cell lines (e.g., A549, HeLa), DMEM medium, fetal bovine serum (FBS), MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for another 48 hours.

    • After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

3. Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.

  • Animals: Wistar rats (150-200 g).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are divided into groups and treated with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).

    • After 1 hour, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group.

4. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cells: RAW 264.7 macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are plated in 96-well plates and incubated for 24 hours.

    • The cells are then pre-treated with various concentrations of the test compound for 1 hour.

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Mandatory Visualization

experimental_workflow_analgesic cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Induction & Observation cluster_3 Data Analysis animal_prep Male Kunming Mice (18-22g) grouping Random Grouping (n=10) animal_prep->grouping control Control (Vehicle) positive_control Positive Control (Aspirin) test_compound Test Compound acetic_acid i.p. Injection of 0.6% Acetic Acid control->acetic_acid 30 min post-treatment positive_control->acetic_acid 30 min post-treatment test_compound->acetic_acid 30 min post-treatment observation Count Writhing for 15 min acetic_acid->observation calculation Calculate % Analgesic Activity observation->calculation

Caption: Workflow for Acetic Acid-Induced Writhing Test.

cytotoxicity_workflow start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 add_compound Add Test Compound (various concentrations) incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Add DMSO to Dissolve Formazan incubate3->dissolve measure Measure Absorbance at 570 nm dissolve->measure calculate Calculate IC50 Value measure->calculate

Caption: Experimental Workflow of the MTT Assay for Cytotoxicity.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces Diterpenoid_Alkaloids Diterpenoid Alkaloids Diterpenoid_Alkaloids->NFkB inhibit

Caption: Putative Anti-inflammatory Signaling Pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Carmichaenine D, a toxic diterpenoid alkaloid found in Aconitum species, is critical for therapeutic drug monitoring, toxicological analysis, and the quality control of traditional Chinese medicines. The complexity of the matrices in which this compound is found necessitates robust and reliable analytical methods. This guide provides a comparative overview of two powerful analytical techniques for the quantification of this compound: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results. This is particularly important when methods are transferred between laboratories or when different techniques are employed within the same study.

Comparative Performance of Analytical Methods

The choice of an analytical method often depends on a balance between sensitivity, selectivity, speed, and cost. Below is a summary of the quantitative performance of UPLC-Q-TOF-MS and LC-MS/MS for the analysis of Aconitum alkaloids, including compounds structurally related to this compound.

Performance MetricUPLC-Q-TOF-MS for Aconitum AlkaloidsLC-MS/MS for Aconitum Alkaloids
Linearity Range Varies by analyte; generally in the ng/mL to µg/mL range0.5 - 1000 ng/mL[1]
Correlation Coefficient (r²) ≥0.997[2]≥0.998[1]
Limit of Detection (LOD) 0.63 - 8.31 µg/mL (for various alkaloids)[2]0.19 - 2.92 ng/mL[1]
Limit of Quantification (LOQ) 0.63 - 2.80 µg/mL (for various alkaloids)[2]0.26 - 8.79 ng/mL[1]
Precision (RSD%) <3.25% (Intra- and Inter-day)[2]0.40 - 3.1% (Intra-day)[1]
Accuracy/Recovery (%) 86.01 - 104.33%[2]Typically within 85-115%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound and related alkaloids using UPLC-Q-TOF-MS and LC-MS/MS.

UPLC-Q-TOF-MS Method for Aconitum Alkaloids

This metabolomics approach is effective for the comprehensive analysis of constituents in Aconitum species.[3]

  • Instrumentation: Waters ACQUITY UPLC system coupled to a Waters Q-TOF Premier mass spectrometer with an electrospray ionization source.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operated in positive ion mode with a scan range of m/z 50-1200.

  • Sample Preparation: Herbal samples are extracted with a methanol-water solution, sonicated, centrifuged, and the supernatant is filtered prior to injection.

LC-MS/MS Method for Aconitum Alkaloids

This targeted approach offers high sensitivity and is suitable for the quantification of trace levels of alkaloids in biological samples.[4]

  • Instrumentation: Agilent 1290 UHPLC coupled with a 6490 triple quadrupole (QQQ) mass spectrometer.[4]

  • Column: Waters HSS T3 column (2.1 × 100 mm, 1.8 μm).[4]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions for each analyte and internal standard.

  • Sample Preparation: Biological samples (e.g., serum) undergo protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant.[4]

Cross-Validation Workflow

The cross-validation process ensures that different analytical methods yield comparable results, which is essential for method transfer between labs or the use of multiple techniques in a single study. The following diagram illustrates a typical workflow for the cross-validation of UPLC-Q-TOF-MS and LC-MS/MS methods for the analysis of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Comparison and Evaluation cluster_conclusion Conclusion Sample Select Representative Samples (e.g., Spiked Matrix, Incurred Samples) Split Split Samples into Two Aliquots Sample->Split MethodA Analyze with Method A (e.g., UPLC-Q-TOF-MS) Split->MethodA Aliquot 1 MethodB Analyze with Method B (e.g., LC-MS/MS) Split->MethodB Aliquot 2 Collect Collect Quantitative Data from Both Methods MethodA->Collect MethodB->Collect Stats Statistical Analysis (e.g., Bland-Altman Plot, t-test, Correlation) Collect->Stats Criteria Evaluate Against Pre-defined Acceptance Criteria Stats->Criteria Comparable Methods are Comparable Criteria->Comparable Criteria Met NotComparable Methods are Not Comparable Criteria->NotComparable Criteria Not Met Investigate Investigate Discrepancies NotComparable->Investigate Investigate->MethodA Investigate->MethodB

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative Analgesic Efficacy: Carmichaenine D vs. Known Drugs - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the analgesic properties of the diterpenoid alkaloid Carmichaenine D with established analgesic agents is currently hindered by a lack of available scientific data on this compound itself. Extensive searches of scientific literature and pharmacological databases did not yield specific experimental studies, quantitative data on analgesic efficacy, or detailed protocols related to this particular compound.

While this compound belongs to the Aconitum alkaloids, a class of natural products known to possess analgesic and anti-inflammatory properties, specific data for this molecule is not publicly available. Research on other Aconitum alkaloids, such as aconitine, hypaconitine, and lappaconitine, suggests that their analgesic effects are often mediated through the modulation of voltage-dependent sodium channels and interactions with central catecholaminergic and serotonergic systems. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

This guide, therefore, provides a framework for the comparative evaluation of a novel compound like this compound, alongside a summary of the mechanisms and experimental data for well-established analgesic drugs. This information is intended to serve as a reference for future research into the potential analgesic effects of this compound.

Framework for Experimental Comparison of Analgesic Efficacy

A thorough investigation into the analgesic properties of a novel compound such as this compound would necessitate a series of preclinical studies. The following experimental workflow is proposed as a standard approach.

G cluster_preclinical Preclinical Evaluation of a Novel Analgesic In_vitro In vitro Assays (e.g., Receptor Binding, Ion Channel Modulation) Animal_Models In vivo Animal Models of Pain (e.g., Hot Plate, Tail Flick, Formalin Test) In_vitro->Animal_Models Identifies potential mechanisms Dose_Response Dose-Response Studies Animal_Models->Dose_Response Establishes efficacy Toxicity Acute and Chronic Toxicity Studies Dose_Response->Toxicity Determines therapeutic window Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicity->Pharmacokinetics Assesses safety profile G cluster_opioid Opioid Signaling Pathway Morphine Morphine Opioid_Receptor Opioid Receptor (Gi/o-coupled) Morphine->Opioid_Receptor AC Adenylyl Cyclase Opioid_Receptor->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels Opioid_Receptor->Ca_Channel Inhibits K_Channel K+ Channels Opioid_Receptor->K_Channel Activates cAMP cAMP AC->cAMP Decreases NT_Release Neurotransmitter Release (-) Ca_Channel->NT_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neuron Presynaptic Neuron Post_Neuron Postsynaptic Neuron G cluster_nsaid NSAID Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation NSAIDs NSAIDs NSAIDs->COX1_2 Inhibit

structural comparison between C19 and C20 diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the intricate molecular architectures of C19 and C20 diterpenoid alkaloids. This guide delves into their core structural differences, supported by crystallographic and spectroscopic data, and provides detailed experimental protocols for their analysis.

Diterpenoid alkaloids, a complex class of nitrogen-containing natural products, are predominantly isolated from plants of the Aconitum (monkshood) and Delphinium (larkspur) genera.[1] These compounds are broadly classified based on the number of carbon atoms in their core skeleton. The two major classes, C19 and C20 diterpenoid alkaloids, exhibit significant structural variations that underpin their diverse biological activities, ranging from potent toxicity to valuable therapeutic effects. This guide provides a detailed structural comparison of these two fascinating groups of molecules.

At the Core: Defining Structural Divergence

The fundamental distinction between C19 and C20 diterpenoid alkaloids lies in their carbon frameworks. C20 diterpenoid alkaloids, such as atisine, possess a tetracyclic or pentacyclic skeleton built upon a 20-carbon foundation. In contrast, C19 diterpenoid alkaloids, exemplified by the highly toxic aconitine (B1665448), feature a more complex, often hexacyclic, structure where one carbon atom (typically C-20) has been excised from the core ring system. This seemingly minor difference leads to profound alterations in the overall three-dimensional shape and chemical reactivity of the molecules.

C19 diterpenoid alkaloids are characterized by a highly rigid and caged structure, often incorporating a formidable array of oxygen-containing functional groups, including methoxy, hydroxyl, and ester moieties. The intricate stereochemistry of these substituents further contributes to their structural diversity and biological specificity. C20 diterpenoid alkaloids, while still complex, generally possess a less sterically hindered and more flexible core structure.

C19_vs_C20_Skeletons Core Skeletons of C19 and C20 Diterpenoid Alkaloids cluster_c20 C20 Diterpenoid Alkaloid (e.g., Atisine) cluster_c19 C19 Diterpenoid Alkaloid (e.g., Aconitine) C20_Structure Pentacyclic (20 Carbons) C19_Structure Hexacyclic (19 Carbons) C20_Structure->C19_Structure Loss of C-20 & Rearrangement

Core structural relationship between C20 and C19 diterpenoid alkaloids.

Quantitative Structural Comparison

To provide a more granular understanding of the structural differences, the following table summarizes key crystallographic and spectroscopic data for representative C19 and C20 diterpenoid alkaloids, aconitine and atisine, respectively.

ParameterC19 Diterpenoid Alkaloid (Aconitine)C20 Diterpenoid Alkaloid (Atisine)
Molecular Formula C₃₄H₄₇NO₁₁C₂₂H₃₃NO₂
Core Skeleton Hexacyclic (19-carbon core)Pentacyclic (20-carbon core)
Key Crystallographic Features Highly compact and rigid cage-like structure.More open and flexible framework.
¹³C NMR (CDCl₃, δ ppm) C-1: 83.5, C-19: 53.0, C-20: N/AC-1: 38.8, C-19: 59.8, C-20: 121.3
¹H NMR (CDCl₃, δ ppm) H-1β: 3.28 (d), H-19: 2.85 (s)H-1α: 1.75 (m), H-19: 2.75 (d), H-20: 5.85 (s)

Note: NMR data can vary slightly depending on the specific publication and experimental conditions.

Experimental Protocols

The structural elucidation and comparison of C19 and C20 diterpenoid alkaloids rely on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.

Protocol:

  • Crystal Growth: High-quality single crystals of the purified alkaloid are grown by slow evaporation of a suitable solvent system (e.g., methanol, ethanol, or acetone/water mixtures).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters. The final structure is validated using tools like CHECKCIF.[2] Crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[3][4]

Xray_Workflow X-ray Crystallography Workflow Purified_Alkaloid Purified Alkaloid Crystal_Growth Crystal Growth Purified_Alkaloid->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule in solution.

Protocol:

  • Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and multiplicities of all proton and carbon signals.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing long-range connectivity and piecing together the molecular structure.

  • Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the determination of the overall molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the alkaloid and to gain structural information from its fragmentation patterns.

Protocol:

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique.

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing fragmentation. This is a "hard" ionization technique that provides detailed structural information.

    • Electrospray Ionization (ESI): A soft ionization technique that produces protonated molecules [M+H]⁺ with minimal fragmentation, ideal for accurate molecular weight determination.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Tandem Mass Spectrometry (MS/MS): In ESI-MS, a specific ion (e.g., the [M+H]⁺ ion) can be selected and fragmented by collision-induced dissociation (CID). This provides detailed structural information similar to EI-MS but with more control.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight. The fragmentation patterns are then interpreted to deduce structural motifs. For example, in aconitine-type alkaloids, a characteristic loss of an acetic acid molecule is often observed.[1][5]

MS_Fragmentation_Comparison Generalized MS/MS Fragmentation cluster_c19 C19 (Aconitine-type) cluster_c20 C20 (Atisine-type) M_H_19 [M+H]⁺ Loss_AcOH Loss of Acetic Acid M_H_19->Loss_AcOH Loss_H2O_CO Successive losses of H₂O and CO Loss_AcOH->Loss_H2O_CO M_H_20 [M+H]⁺ Ring_Cleavage Ring Cleavage & Rearrangement M_H_20->Ring_Cleavage

Generalized ESI-MS/MS fragmentation pathways.

Conclusion

The structural dichotomy between C19 and C20 diterpenoid alkaloids, originating from the presence or absence of a single carbon atom, gives rise to a fascinating array of complex molecular architectures. Understanding these structural nuances is paramount for elucidating their biological mechanisms of action and for guiding the development of new therapeutic agents. The analytical techniques and protocols outlined in this guide provide a robust framework for the detailed structural characterization and comparison of these potent natural products.

References

Comparative Phytochemical Analysis of Carmichaeline D in Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Carmichaeline D, a C20-diterpenoid alkaloid, across various species of the genus Aconitum. This guide is intended for researchers, scientists, and drug development professionals interested in the phytochemical diversity of Aconitum and the potential of its chemical constituents.

Introduction to Carmichaeline D and Aconitum Species

The genus Aconitum, commonly known as monkshood or wolfsbane, comprises over 350 species and is a rich source of structurally complex diterpenoid alkaloids.[1] These alkaloids, including the C20-diterpenoid Carmichaeline D, exhibit a wide range of biological activities. Aconitum carmichaelii is a well-known species in traditional Chinese medicine, and its chemical composition has been extensively studied.[2][3][4] However, the distribution and concentration of specific alkaloids like Carmichaeline D can vary significantly between different Aconitum species, impacting their pharmacological and toxicological profiles. This guide provides a comparative overview of Carmichaeline D content, alongside other major alkaloids, to aid in the selection and standardization of plant material for research and drug development.

Comparative Analysis of Carmichaeline D and Other Major Alkaloids

While absolute quantitative data for Carmichaeline D across a wide range of Aconitum species is limited in publicly available literature, metabolomic studies utilizing techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) provide valuable insights into its relative abundance and distribution. The following table summarizes the presence of Carmichaeline D and other significant diterpenoid alkaloids in various Aconitum species based on such comparative analyses.

Aconitum SpeciesCarmichaeline DAconitineMesaconitineHypaconitineOther Notable AlkaloidsReference
A. carmichaeliiPresentPresentPresentPresentFuziline, Neoline[4]
A. kusnezoffiiNot DetectedPresentPresentPresentBenzoylaconine[5][6]
A. napellusNot ReportedPresentNot ReportedNot ReportedNeoline, Isotalatizidine[7]
A. stylosumNot ReportedNot ReportedNot ReportedNot ReportedKarakoline, Talatisamine[8]
A. sinomontanumNot ReportedNot ReportedNot ReportedNot ReportedC18-type alkaloids[8]
A. vilmorinianumNot ReportedNot ReportedNot ReportedNot ReportedKarakoline, Talatisamine[8]
A. pendulumNot ReportedNot ReportedNot ReportedNot ReportedKarakoline, Talatisamine[8]
A. tanguticumNot ReportedNot ReportedNot ReportedNot ReportedC20-type alkaloids[8]
A. gymnandrumNot ReportedNot ReportedNot ReportedNot ReportedC19-type alkaloids[8]

Note: "Present" indicates the detection of the compound, not its quantity. The absence of a compound ("Not Detected" or "Not Reported") in this table does not definitively mean it is absent from the species, but rather that it was not identified in the cited studies.

Experimental Protocols

The following is a representative experimental protocol for the extraction and analysis of diterpenoid alkaloids from Aconitum species using UPLC-Q-TOF-MS, based on methodologies reported in recent phytochemical studies.[2][3][9]

Sample Preparation and Extraction
  • Plant Material: Dried and powdered root material of the selected Aconitum species is used.

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is commonly employed for efficient extraction of alkaloids.

  • Extraction Procedure:

    • Weigh approximately 1.0 g of the powdered plant material.

    • Add 20 mL of the extraction solvent.

    • Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.

    • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue one to two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC analysis.

    • Filter the reconstituted solution through a 0.22 µm syringe filter before injection.

UPLC-Q-TOF-MS Analysis
  • Chromatographic System: A UPLC system equipped with a high-resolution quadrupole time-of-flight mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is typically used for separation.

  • Mobile Phase: A gradient elution is employed using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute a wide range of alkaloids.

  • Flow Rate: A flow rate of 0.3-0.4 mL/min is common.

  • Column Temperature: The column is maintained at a constant temperature, typically around 30-40 °C.

  • Injection Volume: 1-5 µL of the filtered sample extract is injected.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used for the detection of alkaloids.

    • Capillary Voltage: Typically set between 2.5 and 3.5 kV.

    • Sampling Cone Voltage: Around 30-40 V.

    • Source Temperature: Maintained at approximately 100-120 °C.

    • Desolvation Temperature: Set to 350-450 °C.

    • Desolvation Gas Flow: Nitrogen gas at a flow rate of 600-800 L/h.

    • Mass Range: Scanned over a mass-to-charge (m/z) ratio range of 100-1500 Da.

    • Data Acquisition: Both full scan MS and targeted MS/MS (or data-dependent acquisition) modes are used to identify and confirm the structures of the alkaloids.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Aconitum Plant Material (e.g., Roots) powder Drying and Pulverization plant_material->powder extraction Ultrasonic-Assisted Extraction (Methanol/Water) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant concentration Evaporation and Reconstitution supernatant->concentration filtration Filtration (0.22 µm) concentration->filtration uplc_ms UPLC-Q-TOF-MS Analysis filtration->uplc_ms data_analysis Data Processing and Compound Identification uplc_ms->data_analysis

Caption: Experimental workflow for phytochemical analysis of Aconitum species.

Phytochemical Relationship of Selected Aconitum Species

phytochemical_relationship cluster_aconitum Aconitum Genus A_carmichaelii A. carmichaelii Carmichaeline_D Carmichaeline D A_carmichaelii->Carmichaeline_D Aconitine Aconitine A_carmichaelii->Aconitine Mesaconitine Mesaconitine A_carmichaelii->Mesaconitine Hypaconitine Hypaconitine A_carmichaelii->Hypaconitine A_kusnezoffii A. kusnezoffii A_kusnezoffii->Aconitine A_kusnezoffii->Mesaconitine A_kusnezoffii->Hypaconitine A_napellus A. napellus A_napellus->Aconitine A_stylosum A. stylosum Karakoline Karakoline A_stylosum->Karakoline

Caption: Phytochemical relationship based on the presence of key diterpenoid alkaloids.

References

Validation of a Novel Synthetic Route to Carmichaenine D: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no published total synthesis or novel synthetic route for the natural product Carmichaenine D.

As a result, a comparison guide validating a novel synthetic route, including quantitative data, experimental protocols, and visualizations, cannot be generated at this time.

This compound belongs to the complex family of aconitine-type diterpenoid alkaloids. These natural products are renowned for their intricate molecular architectures, featuring multiple fused ring systems and a high density of stereocenters. The synthesis of such molecules represents a formidable challenge in the field of organic chemistry and is often the subject of extensive research over many years.

While there are published total syntheses for other related and structurally complex alkaloids, such as talatisamine, a specific route to this compound has not been reported in the available scientific literature. The development of a synthetic strategy for a molecule of this complexity would be a significant undertaking, and its publication would be a noteworthy event in the chemical science community.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor the chemical literature for future publications on its synthesis. At present, any investigation into this molecule would likely begin with its isolation from natural sources, followed by structural elucidation and biological activity studies, before a synthetic route is established.

Comparative Analysis of NMR Spectra: Natural vs. Synthetic Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the Nuclear Magnetic Resonance (NMR) spectra of natural and synthetic Carmichaenine D cannot be provided at this time due to the absence of publicly available NMR data for this specific compound.

Extensive searches for the 1H and 13C NMR spectra of both naturally isolated and synthetically produced this compound have not yielded any specific datasets, such as peak lists or spectral images. This information is essential for conducting a detailed comparative analysis as requested.

The comparison of NMR spectra between a natural product and its synthetic counterpart is a critical step in the validation of a total synthesis. This analysis serves to unequivocally confirm that the molecular structure of the synthesized compound is identical to that of the natural one. Any discrepancies in the chemical shifts (δ), coupling constants (J), or signal multiplicities between the two spectra would indicate potential structural or stereochemical differences.

General Experimental Protocol for NMR Spectroscopy

For the benefit of researchers undertaking such a comparison, a general experimental protocol for acquiring high-quality NMR data for a moderately complex organic molecule like a diterpenoid alkaloid is outlined below.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended, particularly for samples of limited quantity.

Sample Preparation:

  • Sample Purity: Ensure both the natural and synthetic samples are of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent that fully dissolves the compound is chosen. Chloroform-d (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6) are common choices. It is crucial to use the same solvent for both the natural and synthetic samples to avoid solvent-induced shifts in the spectra.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically adequate.

Data Acquisition:

  • 1H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include an appropriate spectral width, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration if needed.

  • 13C NMR: A proton-decoupled carbon NMR experiment is conducted to obtain singlets for each unique carbon atom. A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

  • 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Data Presentation for Comparison

Once the NMR data for both the natural and synthetic samples are acquired, the chemical shifts and coupling constants should be tabulated for a direct and clear comparison. An example of how this data would be presented is shown below.

Table 1: Hypothetical 1H NMR Data Comparison for this compound (in CDCl3, 500 MHz)

PositionNatural this compound δ (ppm), J (Hz)Synthetic this compound δ (ppm), J (Hz)Δδ (ppm)
H-1.........
H-2.........
............

Table 2: Hypothetical 13C NMR Data Comparison for this compound (in CDCl3, 125 MHz)

PositionNatural this compound δ (ppm)Synthetic this compound δ (ppm)Δδ (ppm)
C-1.........
C-2.........
............

Workflow for Structural Verification

The logical workflow for comparing the NMR spectra of a natural and synthetic compound is illustrated in the following diagram.

G Workflow for NMR-based Structural Verification of a Synthetic Natural Product cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Conclusion cluster_3 Natural Isolate & Purify Natural Product NMR_Natural Acquire NMR Spectra (1D & 2D) of Natural Product Natural->NMR_Natural Synthetic Synthesize & Purify Target Compound NMR_Synthetic Acquire NMR Spectra (1D & 2D) of Synthetic Compound Synthetic->NMR_Synthetic Process_Spectra Process & Analyze All Spectra NMR_Natural->Process_Spectra NMR_Synthetic->Process_Spectra Assign_Signals Assign Chemical Shifts & Coupling Constants Process_Spectra->Assign_Signals Compare_Data Tabulate & Compare NMR Data Assign_Signals->Compare_Data Decision Spectra Match? Compare_Data->Decision Success Structure Verified Decision->Success Yes Failure Re-evaluate Synthesis or Natural Product Structure Decision->Failure No

Caption: Workflow for the structural verification of a synthetic natural product via NMR spectroscopy.

To proceed with a meaningful comparison, the acquisition and publication of the 1H and 13C NMR data for both natural and synthetic this compound are required. Researchers in possession of such data are encouraged to make it publicly available to facilitate a comprehensive analysis by the scientific community. Without this fundamental data, any discussion on the comparison of the NMR spectra remains speculative.

Safety Operating Guide

Navigating the Safe Disposal of Carmichaenine D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling Carmichaenine D now have access to a comprehensive guide outlining proper disposal procedures. This crucial information is designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to the compound's classification as a highly toxic Aconitum alkaloid, strict adherence to these protocols is imperative.

This compound, a diterpenoid alkaloid, requires careful management as a hazardous chemical waste. The following procedures are based on best practices for the disposal of highly toxic substances and should be implemented in conjunction with institutional and local environmental health and safety (EHS) guidelines.

Essential Disposal Protocols

Disposal of this compound and any materials contaminated with it must be handled through an approved hazardous waste disposal program. Under no circumstances should this compound or its waste be disposed of in general laboratory trash or down the sanitary sewer.

Step-by-Step Disposal Procedures:

  • Pure this compound (Unused or Expired):

    • Keep the compound in its original, clearly labeled container.

    • Ensure the container is securely sealed.

    • Store in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.

    • Arrange for pickup and disposal by the institution's certified hazardous waste contractor.

  • Dilute Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: Aqueous this compound" and include the concentration.

    • Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

    • Store the container in the designated hazardous waste accumulation area for collection.

  • Contaminated Solid Waste (e.g., pipette tips, gloves, bench paper):

    • Segregate all solid waste that has come into contact with this compound into a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."

    • Once the container is full, seal the bag and the container and move it to the hazardous waste accumulation area for disposal.

  • Contaminated Glassware:

    • Whenever possible, decontaminate reusable glassware. This should be done in a chemical fume hood.

    • Rinse the glassware three times with an appropriate solvent (e.g., ethanol (B145695) or methanol) capable of dissolving this compound.

    • Collect the rinsate as hazardous liquid waste, as described for dilute solutions.

    • After triple rinsing, the glassware can typically be washed with soap and water for reuse.

    • Disposable glassware should be treated as contaminated solid waste.

Quantitative Data Summary for Disposal

Waste TypeRecommended ContainerDisposal MethodKey Considerations
Pure this compoundOriginal, labeled containerApproved Hazardous Waste Disposal Plant[1][2]Store locked up and securely sealed.
Dilute Aqueous SolutionsSealed, labeled hazardous waste containerApproved Hazardous Waste Disposal Plant[1][2]Do not dispose down the drain.
Contaminated Solid WastePuncture-resistant, lined, labeled containerApproved Hazardous Waste Disposal Plant[1][2]Segregate from other lab trash.
Contaminated Glassware RinsateSealed, labeled hazardous waste containerApproved Hazardous Waste Disposal Plant[1][2]Collect all rinses as hazardous waste.

Experimental Workflow for Decontamination

A standard protocol for decontaminating glassware contaminated with highly potent compounds involves a triple rinse procedure. While specific studies on this compound decontamination are not available, a general and conservative approach is as follows:

  • Initial Rinse: Rinse the glassware with a small volume of a solvent in which this compound is soluble (e.g., methanol (B129727) or ethanol) to remove the bulk of the residue. Collect this rinsate in a designated hazardous waste container.

  • Second Rinse: Repeat the rinse with a fresh aliquot of the solvent to remove any remaining traces of the compound. Add this rinsate to the same hazardous waste container.

  • Third Rinse: A final rinse with the solvent ensures a high level of decontamination. This rinsate is also collected as hazardous waste.

  • Final Wash: After the triple rinse, the glassware can be washed with laboratory detergent and water.

This systematic approach minimizes the risk of cross-contamination and ensures that the hazardous material is effectively captured for proper disposal.

Logical Flow for this compound Disposal

CarmichaenineD_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_disposal_pathways Disposal Pathways cluster_final_disposition Final Disposition Waste This compound Waste Generated IsPure Pure Compound? Waste->IsPure IsSolution Aqueous Solution? IsPure->IsSolution No PureDisposal Package in Original Container Label as 'Hazardous Waste: Pure this compound' IsPure->PureDisposal Yes IsSolid Contaminated Solid? IsSolution->IsSolid No SolutionDisposal Collect in Labeled Waste Container Label as 'Hazardous Waste: Aqueous this compound' IsSolution->SolutionDisposal Yes SolidDisposal Collect in Lined, Puncture-Resistant Container Label as 'Hazardous Waste: this compound Debris' IsSolid->SolidDisposal Yes WasteCollection Store in Designated Hazardous Waste Area PureDisposal->WasteCollection SolutionDisposal->WasteCollection SolidDisposal->WasteCollection EHSPickup Arrange for EHS Pickup and Disposal WasteCollection->EHSPickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

It is the responsibility of every researcher to be knowledgeable about the hazards of the chemicals they handle and to ensure their proper disposal. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets before handling any hazardous material.

References

Personal protective equipment for handling Carmichaenine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Carmichaenine D. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this potent compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, and eye contact.[1][2] The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shieldMust provide a seal around the eyes or protect the entire face from splashes.[3] If respiratory protection is also required, a full-face respirator is recommended.
Respiratory Protection Certified particle filtering half mask or a half mask with separable filtersNecessary to prevent inhalation of aerosolized particles. For higher-risk procedures, a full-face mask or respirator hood may be required.[3]
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile glovesDouble-gloving is required for handling hazardous drugs.[4] Gloves must be resistant to permeation by hazardous chemicals.
Body Protection Disposable gown resistant to hazardous drugsGowns should be shown to resist permeability by hazardous drugs.[4] Long sleeves and a closed front are mandatory.
Foot Protection Closed-toe shoes and disposable shoe coversProtects against spills and contamination of personal footwear.

Operational Plan for Handling this compound

All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[2]

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Cover the work surface with an absorbent, disposable liner.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

Step 2: Weighing and Reconstitution

  • Perform all weighing and reconstitution of solid this compound within a chemical fume hood to control airborne particles.

  • Use dedicated, clearly labeled equipment for handling the compound.

  • Handle the compound gently to avoid creating dust.

Step 3: Experimental Procedures

  • Keep all containers of this compound tightly sealed when not in use.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • If there is a risk of splashing, use a face shield in addition to safety goggles.[3]

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

  • Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, shoe covers, inner gloves, face/eye protection, and finally, respiratory protection.

  • Wash hands thoroughly with soap and water after removing PPE.[5]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[5] Seek immediate medical attention.[1]

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, liners, and vials, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as ordinary trash, provided they meet the definition of "empty" under local regulations.[7]

  • Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood/BSC) A->B C Weighing & Reconstitution B->C Proceed with Caution D Experimental Procedures C->D E Decontaminate Work Area & Equipment D->E Experiment Complete F Segregate & Dispose of Hazardous Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.